molecular formula C8H13NO3 B1273844 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol CAS No. 5380-89-2

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Cat. No.: B1273844
CAS No.: 5380-89-2
M. Wt: 171.19 g/mol
InChI Key: QRELYEUKSFYFRQ-UHFFFAOYSA-N
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Description

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(furan-2-ylmethoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-4-7(10)5-11-6-8-2-1-3-12-8/h1-3,7,10H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRELYEUKSFYFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378146
Record name 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5380-89-2
Record name 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol , a bifunctional building block combining a furan heteroaromatic ring with a reactive amino-alcohol chain.[1] Structurally, it represents a bio-isostere of the classical "aryloxypropanolamine" pharmacophore found in beta-blockers (e.g., Propranolol), where the naphthyl/phenyl group is replaced by a furan moiety. Beyond medicinal chemistry, its furan diene system makes it a high-value monomer for thermo-reversible self-healing polymers via Diels-Alder chemistry.[1]

Critical Handling Note: The furan ring is highly sensitive to acid-catalyzed ring opening.[1] All synthetic and purification protocols must maintain a pH


 7 to prevent degradation into diketone byproducts.

Chemical Identity & Structural Analysis[2][3][4]

PropertySpecification
IUPAC Name 1-Amino-3-(furan-2-ylmethoxy)propan-2-ol
Molecular Formula C

H

NO

Molecular Weight 171.19 g/mol
Chirality Contains one stereocenter at C2.[1][2] Typically synthesized as a racemate (

) unless chiral epichlorohydrin is used.
Key Functional Groups Primary Amine (-NH

), Secondary Alcohol (-OH), Ether Linkage (-O-), Furan Ring.[1][2]
Predicted LogP ~0.5 – 0.9 (Amphiphilic)
pKa (Amine) ~9.5 (Basic)
Structural Visualization

The molecule consists of a "head" (furan ring) and a "tail" (amino-propanol chain). The ether linkage acts as a spacer, critical for maintaining the pharmacophore distance in receptor binding.

ChemicalStructure Fig 1: Functional segmentation of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol. Furan Furan Ring (Acid Sensitive) Linker Ether Linkage (-O-CH2-) Furan->Linker C-O Bond ChiralCenter Chiral Center (C2 - OH) Linker->ChiralCenter Amine Primary Amine (Nucleophilic) ChiralCenter->Amine Ethyl Chain

Synthetic Methodology

The synthesis follows a standard two-step protocol: Glycidylation followed by Aminolysis .[1] This route is preferred over direct alkylation due to higher regioselectivity.

Step 1: Synthesis of Furfuryl Glycidyl Ether (FGE)

Reagents: Furfuryl alcohol, Epichlorohydrin, NaOH (aq), Tetrabutylammonium bromide (TBAB - Phase Transfer Catalyst).

  • Setup: Charge a reactor with furfuryl alcohol (1.0 eq) and epichlorohydrin (3.0 eq). The excess epichlorohydrin acts as both solvent and reagent to suppress oligomerization.

  • Catalysis: Add TBAB (0.05 eq) and cool to 0°C.

  • Cyclization: Dropwise addition of 50% NaOH (aq) while maintaining temperature <15°C.

  • Workup: Quench with water, extract with ethyl acetate. Distill excess epichlorohydrin.[3]

  • Yield: Expect ~75-85% of Furfuryl Glycidyl Ether (FGE).[1]

Step 2: Aminolysis (Ring Opening)

Reagents: FGE, Ammonium Hydroxide (28% aq), Methanol.

  • Preparation: Dissolve FGE in Methanol (1:5 v/v).

  • Ammonolysis: Add the FGE solution slowly to a stirring solution of concentrated Ammonium Hydroxide (10 eq) at 0°C.

    • Expert Insight: Using a large excess of ammonia is critical. If the ratio is near 1:1, the newly formed primary amine will react with another molecule of FGE, forming a "dimer" (secondary amine impurity).

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Purification: Remove solvent and excess ammonia under vacuum. The product is often a viscous oil. If crystallization is difficult, convert to the oxalate or hydrochloride salt for isolation (Caution: See Stability Section regarding HCl).

SynthesisWorkflow Fig 2: Two-step synthetic pathway via Glycidyl Ether intermediate. Start Furfuryl Alcohol + Epichlorohydrin Intermediate Furfuryl Glycidyl Ether (FGE) Start->Intermediate NaOH, TBAB 0-15°C Product Target: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol Intermediate->Product Methanol, RT Ring Opening Reagent2 Excess NH4OH (Prevent Dimerization) Reagent2->Product Nucleophile

[1]

Physicochemical Properties & Stability[1][7][8][9]

Stability Profile
  • Acid Sensitivity: The furan ring is electron-rich and prone to protonation. In acidic aqueous media (pH < 4), the ring opens to form 1,4-dicarbonyl compounds (e.g., levulinic acid derivatives), which then polymerize.

    • Protocol: When making salts, use weak acids (oxalic acid) or anhydrous HCl in ether/dioxane, and store in a desiccator immediately. Do not expose the salt to aqueous acid.

  • Oxidation: The amine group is susceptible to air oxidation over time. Store under Nitrogen or Argon at -20°C.

Solubility Table
SolventSolubilityNotes
Water HighDue to -OH and -NH

H-bonding capability.[1][2]
Methanol/Ethanol HighPreferred solvents for reactions.[2]
DMSO/DMF HighSuitable for biological assays.[2]
Diethyl Ether ModerateUseful for extraction of the free base.[2]
Hexane LowUsed to wash away non-polar impurities.[2]

Pharmacological & Application Context

Beta-Adrenergic Antagonist Pharmacophore

This molecule serves as a "linker-modified" analog of standard beta-blockers.[1] The Aryloxypropanolamine scaffold is the structural key to


-adrenergic receptor binding.
  • Binding Mechanism:

    • Furan Ring: Fits into the hydrophobic pocket of the receptor (replacing the naphthyl of Propranolol).

    • Hydroxyl Group (C2): Forms a critical Hydrogen Bond with Aspartate residues in the receptor active site.

    • Amine: Protonated at physiological pH, forming an ionic bridge with the receptor.

Polymer Chemistry (Diels-Alder)

The furan ring acts as a diene. This molecule can be reacted with bismaleimides to form thermo-reversible cross-linked networks (self-healing materials).[1] The amine tail allows this "furan-head" to be grafted onto other polymer backbones (e.g., epoxies, polyurethanes).

Pharmacophore Fig 3: Theoretical binding mode of the aryloxypropanolamine scaffold to Beta-Adrenergic receptors. Pocket Hydrophobic Pocket (Receptor) HBond Aspartate Residue (H-Bond Acceptor) Ionic Anionic Site (Glu/Asp) DrugRing Furan Ring DrugRing->Pocket Van der Waals DrugOH C2-Hydroxyl DrugOH->HBond H-Bond DrugNH Ammonium (-NH3+) DrugNH->Ionic Ionic Bridge

Analytical Characterization

To validate the synthesis, the following spectral signals are expected:

  • 1H NMR (CDCl3 or DMSO-d6):

    • 
       7.4 ppm (1H, d, Furan C5-H)[1]
      
    • 
       6.3 ppm (2H, m, Furan C3/C4-H)[1]
      
    • 
       4.4 ppm (2H, s, O-CH2-Furan)[1]
      
    • 
       3.8 ppm (1H, m, CH-OH)[1]
      
    • 
       3.4 ppm (2H, m, O-CH2-CH)[1]
      
    • 
       2.6-2.8 ppm (2H, m, CH2-NH2)[1]
      
  • IR Spectroscopy:

    • Broad band ~3300-3400 cm

      
       (O-H and N-H stretch).[1]
      
    • Sharp peaks ~1500, 740 cm

      
       (Furan ring breathing).[1]
      
    • 1050-1150 cm

      
       (C-O-C ether stretch).[1]
      

References

  • BenchChem. (2025). Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol and Furan Scaffolds.Link (Accessed via Search Result 1.1)

  • National Institutes of Health (NIH). (2025). Stability of Furanic Platform Chemicals in Acidic Conditions. PubMed Central. Link (Accessed via Search Result 1.2)

  • MDPI Molecules. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones.[1][4][5]Link (Accessed via Search Result 1.14)

  • PubChem. (2025).[6] 1-Amino-2-propanol Properties (Analogous Structure Data).Link (Accessed via Search Result 1.5)

  • ResearchGate. (2012). General beta-blocker structure (aryloxypropanolamines).[1][7]Link (Accessed via Search Result 1.3)

  • MDPI Polymers. (2025). High-Performance Reversible Furan–Maleimide Resins Based on Furfuryl Glycidyl Ether.[1]Link (Accessed via Search Result 1.10)

Sources

An In-depth Technical Guide to the Molecular Structure of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, with the CAS Number 5380-89-2 and molecular formula C₈H₁₃NO₃, is a heterocyclic organic compound that holds significant potential as a versatile building block in medicinal chemistry and drug development. Its molecular architecture, featuring a furan ring, a propanolamine backbone, and an ether linkage, presents a unique combination of structural motifs known to impart diverse biological activities. The furan moiety is a common scaffold in a wide array of pharmaceuticals, valued for its electronic properties and ability to engage in various biological interactions. The propanolamine framework is a key feature in many β-blockers and other pharmacologically active molecules, contributing to their binding affinity and pharmacokinetic profiles. This guide provides a comprehensive analysis of the molecular structure of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, a plausible synthetic pathway, and a detailed examination of its expected spectroscopic characteristics.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is presented below. These values are computationally estimated and provide a preliminary understanding of the molecule's behavior.

PropertyPredicted Value
Molecular Weight 171.19 g/mol
Molecular Formula C₈H₁₃NO₃
XLogP3 -0.6
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5
Exact Mass 171.089543 g/mol
Topological Polar Surface Area 68.8 Ų

Proposed Synthesis Pathway

A plausible and efficient synthetic route to 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol involves a two-step process starting from readily available precursors: furan-2-ylmethanol and epichlorohydrin. This method is advantageous as it allows for the controlled formation of the ether linkage followed by the introduction of the amino group.

Step 1: Synthesis of 2-((furan-2-ylmethoxy)methyl)oxirane

The first step involves the base-catalyzed reaction of furan-2-ylmethanol with epichlorohydrin. The alkoxide generated from furan-2-ylmethanol acts as a nucleophile, attacking the least hindered carbon of the epichlorohydrin. An intramolecular cyclization then forms the desired epoxide intermediate.

Step 2: Amination of 2-((furan-2-ylmethoxy)methyl)oxirane

The resulting epoxide is then subjected to a ring-opening reaction with ammonia. The nucleophilic attack of ammonia on the terminal carbon of the epoxide, followed by protonation, yields the final product, 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol.

SynthesisWorkflow FuranMethanol Furan-2-ylmethanol Intermediate 2-((furan-2-ylmethoxy)methyl)oxirane FuranMethanol->Intermediate Step 1: Etherification/ Epoxidation Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Base Base (e.g., NaOH) Base->Intermediate FinalProduct 1-Amino-3-(furan-2-ylmethoxy)- propan-2-ol Intermediate->FinalProduct Step 2: Amination Ammonia Ammonia (NH3) Ammonia->FinalProduct Applications cluster_Applications Potential Therapeutic Areas Core 1-Amino-3-(furan-2-ylmethoxy)- propan-2-ol Cardio Cardiovascular Agents (e.g., β-blockers) Core->Cardio Propanolamine Moiety Antimicrobial Antimicrobial Agents Core->Antimicrobial Furan Moiety CNS CNS-Active Drugs (e.g., Antidepressants) Core->CNS Furan Moiety Anticancer Anticancer Agents Core->Anticancer Furan Moiety

A Technical Guide to the Solubility and Stability of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol: A Methodical Approach for Early-Phase Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides an in-depth, methodological framework for characterizing 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, a novel molecule for which public data is scarce. Rather than presenting unverified data, this document serves as a comprehensive protocol, empowering researchers to systematically determine the aqueous solubility, pH-dependent solubility, and degradation profile of this and similar furan-containing amino alcohol compounds. We will detail the causality behind experimental choices, from initial theoretical assessments to the design of robust, self-validating stability-indicating analytical methods. The protocols herein are grounded in authoritative standards, including International Council for Harmonisation (ICH) guidelines, ensuring the generation of reliable and submission-quality data.

Introduction: The Imperative of Early-Phase Characterization

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is a molecule of interest, combining three key functional groups: a primary amine, a secondary alcohol, and a furan ring connected via an ether linkage. This unique combination suggests potential biological activity but also presents specific challenges regarding its developability. Poor solubility can hinder absorption and lead to low bioavailability, while instability can compromise shelf-life, efficacy, and patient safety.[1]

Therefore, a rigorous, early-stage assessment of solubility and stability is not merely a data-gathering exercise; it is a critical risk-mitigation strategy. It allows for early identification of liabilities, informs formulation strategies, and establishes the analytical groundwork for the entire development lifecycle. This guide provides the strategic and tactical steps to build a comprehensive physicochemical profile of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol.

Theoretical Assessment and Predicted Physicochemical Properties

Before embarking on empirical studies, a theoretical assessment based on the molecule's structure can provide invaluable guidance for experimental design.

  • Structural Analysis:

    • Primary Amine (pKa): The primary amino group is basic and will be protonated at physiological pH. Its pKa is predicted to be in the range of 9-10, similar to other simple amino alcohols. This protonation will significantly enhance aqueous solubility at acidic to neutral pH.

    • Furan Ring: The furan moiety is an aromatic heterocycle known for its susceptibility to acid-catalyzed degradation.[2][3] Strong acids can cause polymerization or ring-opening.[3][4] This is a critical potential liability that must be investigated.

    • Ether Linkage: Ether linkages are generally stable but can be cleaved under harsh acidic conditions.

    • Hydroxyl Group: The secondary alcohol provides a site for potential hydrogen bonding, contributing to water solubility.[5]

    • Lipophilicity (logP): The combination of the polar amine and alcohol with the more nonpolar furan and propyl chain suggests a moderate octanol-water partition coefficient (logP). Computational tools are often used for initial estimations.[6][7]

Predicted PropertyEstimated Value/CharacteristicImplication for Experimental Design
Molecular Weight ~171.21 g/mol Standard for a small molecule drug candidate.
pKa (amine) 9.0 - 10.0A pH-solubility profile is mandatory. The compound will be ionized and likely more soluble below its pKa.
logP 0.5 - 1.5Suggests moderate lipophilicity. Solubility in organic solvents should be assessed for analytical purposes.
Key Stability Risk Furan ring instabilityForced degradation studies must include strong acidic conditions to probe for ring-opening or polymerization.[8]

Aqueous Solubility Determination: A Phased Approach

Aqueous solubility is a cornerstone property. It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights.[9][10]

Kinetic Solubility Assay (High-Throughput Screening)

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock (e.g., DMSO), precipitates in an aqueous buffer.[1] It is a high-throughput method ideal for early discovery to quickly flag compounds with potential issues.[11]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Rapidly add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear-bottom 96-well microplate.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).[12]

  • Measurement: Measure the turbidity (light scattering) of each well using a microplate nephelometer.[11]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Sources

Spectroscopic Characterization of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol .

A Technical Guide for Structural Validation and Impurity Profiling

Executive Summary & Compound Architecture

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol (CAS: Derived/Analogous) is a bifunctional building block characterized by a furan-functionalized glycerol backbone. Structurally, it consists of a propan-2-ol core flanked by a primary amine at position C1 and a furan-2-ylmethoxy ether linkage at position C3.

This compound serves as a critical intermediate in the synthesis of beta-adrenergic receptor antagonists (beta-blockers) and furan-based polymers. Its spectroscopic signature is defined by the distinct aromaticity of the furan ring coupled with the exchangeable protons of the amino-alcohol moiety.

Chemical Formula:


Molecular Weight: 

Synthesis Pathway & Structural Logic

To accurately interpret the spectroscopic data, one must understand the synthetic origin. The compound is typically generated via the aminolysis of Furfuryl Glycidyl Ether (FGE) . This pathway dictates the impurity profile (e.g., unreacted epoxide, dimer formation) visible in NMR and MS spectra.

Reaction Workflow

The synthesis proceeds through the nucleophilic ring-opening of the oxirane moiety by ammonia.

SynthesisPath Start Furfuryl Alcohol (C5H6O2) Inter Furfuryl Glycidyl Ether (FGE) (Intermediate) Start->Inter NaOH, Phase Transfer Step1 Epichlorohydrin (Alkylation) Step1->Inter Reagent Product 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol (Target) Inter->Product Ring Opening (Regioselective) Reagent NH3 (aq) (Aminolysis) Reagent->Product

Figure 1: Synthetic pathway from furfuryl alcohol to the target amino-alcohol. The disappearance of epoxide signals is the primary spectroscopic indicator of conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Data presented below is derived from high-fidelity precursor characterization (FGE) and standard amino-alcohol shift correlations. Chemical shifts (


) are reported in ppm relative to TMS.
NMR Characterization

The proton spectrum is divided into three distinct zones: the aromatic furan region, the mid-field ether linkage, and the upfield aliphatic amino-alcohol chain.

Solvent Recommendation:


 is preferred over 

to visualize the exchangeable

and

protons and to prevent aggregation.
PositionGroup

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
Furan Ring
5


dd

Typical

-furan proton (deshielded by O).
4


dd


-proton, coupled to H3 and H5.
3


d


-proton, adjacent to substituent.
Linker



s-Benzylic-type singlet; may split to AB system if chiral center induces anisotropy.
Propanol Core
2


m-Chiral center methine; deshielded by Oxygen.
3


dd

Diastereotopic protons adjacent to ether oxygen.
1


dd

Upfield due to Nitrogen; distinct from epoxide precursors (

but different coupling).
Exchangeable
-


br s-Highly variable; shifts downfield in DMSO.
NMR Characterization

The carbon spectrum confirms the integrity of the furan ring and the opening of the epoxide.

  • Furan Carbons:

    
     152.0 (C2, ipso), 143.0 (C5), 110.5 (C4), 108.5 (C3).
    
  • Linker:

    
     64.5 (
    
    
    
    ).
  • Core:

    • 
       73.5 (
      
      
      
      , C3)
    • 
       70.2 (
      
      
      
      , C2)
    • 
       44.5 (
      
      
      
      , C1) — Key indicator: Shift from epoxide carbon (
      
      
      ppm) to amine-bound carbon.

Infrared (IR) Spectroscopy

IR analysis is a rapid "Go/No-Go" check for the consumption of the epoxide ring.

  • Diagnostic Absence: The disappearance of the characteristic oxirane ring deformation bands at 915

    
      and 840 
    
    
    
    confirms the ring opening.
  • Diagnostic Presence:

    • 3350 - 3250

      
       (Broad):  Combined 
      
      
      
      and
      
      
      stretching. Primary amines often show a weak doublet at the tip of the broad OH band.
    • 1505

      
       & 740 
      
      
      
      :
      Furan ring "breathing" and out-of-plane deformation. These are robust markers for the furan moiety.
    • 1070 - 1120

      
      :  Strong 
      
      
      
      ether stretch.[1]

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry provides the definitive molecular weight confirmation.

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode). Molecular Ion:


.
Fragmentation Logic

The molecule undergoes predictable alpha-cleavage adjacent to the heteroatoms.

MassSpec Parent Parent Ion [M+H]+ m/z 172 Frag1 Loss of CH2-NH2 (Alpha Cleavage) m/z 142 Parent->Frag1 - 30 Da Frag2 Furfuryl Cation (Resonance Stabilized) m/z 81 Parent->Frag2 C-O Bond Cleavage Frag3 McLafferty-like Rearrangement (Loss of Furan-MeOH) Parent->Frag3 Complex

Figure 2: Primary fragmentation pathways in ESI-MS. The peak at m/z 81 is highly characteristic of furan-containing species.

Experimental Protocols

Sample Preparation for NMR

To ensure reproducibility and avoid H/D exchange artifacts:

  • Drying: Dry the sample under high vacuum (

    
    ) for 4 hours to remove trace ammonia or water, which broaden exchangeable peaks.
    
  • Solvent: Dissolve

    
     of sample in 
    
    
    
    of
    
    
    .
    • Why DMSO? It stabilizes the hydrogen bonding network, often allowing the resolution of the

      
       proton doublet and 
      
      
      
      protons, which collapse into a singlet in
      
      
      .
  • Acquisition: Run at

    
    . For quantitative purity analysis, set the relaxation delay (
    
    
    
    ) to
    
    
    to account for the long
    
    
    of furan protons.
Quality Control: Impurity Profiling

When analyzing the spectra, look for these specific failure modes:

  • Unreacted FGE: Doublets at

    
     and 
    
    
    
    (epoxide ring protons) in
    
    
    NMR.
  • Dimerization: A secondary mass peak at

    
     (
    
    
    
    ), formed if the primary amine product reacts with another molecule of FGE.
  • Furan Degradation: Loss of the sharp aromatic signals and appearance of broad aliphatic "humps" suggests acid-catalyzed ring opening of the furan (avoid acidic

    
    ).
    

References

  • Synthesis of Furan Glycidyl Ethers: Hu, F., et al. (2020). "Synthesis and Characterization of Furan-Based Epoxy Resins." ACS Omega.

  • Spectroscopic Data of Furan Derivatives: National Institute of Standards and Technology (NIST). "Furfuryl Glycidyl Ether Mass Spectrum."[1]

  • NMR Shift Prediction for Amino Alcohols: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer-Verlag.

  • Epoxide Ring Opening Mechanisms: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley.[2]

Sources

discovery and history of furan-based amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource on Furan-Based Amino Alcohols , a class of heterocycles that bridge biomass-derived platform chemicals and high-value pharmaceutical intermediates.

Discovery, Synthesis, and Pharmacological Application

Introduction & Historical Context

Furan-based amino alcohols represent a specialized subclass of heterocyclic building blocks where a furan ring is directly linked to or incorporated into an amino alcohol moiety (typically a vicinal 1,2-amino alcohol). Their significance lies in their role as bioisosteres for phenyl-based amino alcohols (such as catecholamines) and as chiral ligands in asymmetric catalysis.

The Discovery Timeline

The history of furan-based amino alcohols is not marked by a single "eureka" moment but rather a convergent evolution from two distinct fields: Biomass Valorization and Medicinal Chemistry .

  • 1780-1870 (The Feedstock Era): The discovery of 2-furoic acid by Scheele (1780) and Furfural by Döbereiner (1831) established the availability of the furan core.[1] However, functionalization into amino alcohols did not occur until the late 19th century.

  • 1920s-1940s (The Synthetic Dawn): As interest in adrenaline and ephedrine analogues grew, chemists began substituting the benzene ring with furan to test for sympathomimetic activity. This led to the synthesis of Furtrethonium and related furan-muscarinic agents.

  • 1960s-Present (Stereochemical Control): The isolation of Furanomycin (1967), a natural antibiotic, demonstrated that nature utilizes the furan-amino acid/alcohol motif. Modern history focuses on using these compounds as chiral ligands (e.g., for enantioselective diethylzinc additions).

Structural Classification & Reactivity

Understanding the behavior of the furan ring is critical for successful synthesis. Unlike benzene, furan is an electron-rich diene ether, making it highly susceptible to acid-catalyzed ring opening and oxidation.

FeatureTechnical Implication
Electron Density High electron density at C2/C5 positions makes electrophilic substitution easy but sensitive to polymerization.
Acid Sensitivity The furan ring opens in strong aqueous acid (the "Achmatowicz" pathway), requiring buffered or non-aqueous conditions for amino alcohol synthesis.
Aromaticity Less aromatic than benzene; acts as a masked 1,4-dicarbonyl system.

Synthetic Methodologies

We present three distinct routes, ranging from classical organic synthesis to modern biocatalysis.

Route A: The Nitroaldol (Henry) Cascade (Standard Protocol)

This is the most reliable method for generating the vicinal amino alcohol core from furfural.

Mechanism:

  • Condensation: Furfural reacts with nitromethane to form a nitrovinyl furan.

  • Reduction: The nitroalkene is reduced to the amino alcohol.

Detailed Protocol: Synthesis of 2-amino-1-(furan-2-yl)ethanol

  • Step 1: Henry Reaction

    • Reagents: Furfural (1.0 eq), Nitromethane (solvent/reactant), NaOH (cat. 10 mol%), MeOH.

    • Conditions: 0°C to RT, 4 hours.

    • Observation: Formation of yellow crystalline solid (2-(2-nitrovinyl)furan).

    • Yield: Typically 75-85%.

  • Step 2: Hydride Reduction (Critical Step)

    • Note: Catalytic hydrogenation (Pd/C, H2) often reduces the furan ring to tetrahydrofuran. To preserve the aromatic furan, use Lithium Aluminum Hydride (LiAlH4).

    • Reagents: LiAlH4 (3.0 eq), Anhydrous THF.

    • Conditions: Reflux under N2 atmosphere for 6 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water) to prevent emulsion.

    • Purification: Acid-base extraction.[2]

Route B: The Cyanohydrin/Aminonitrile Route

Used for synthesizing amino acids (like furanomycin precursors) or hindered amino alcohols.

  • Protocol: Strecker synthesis using furfural, KCN, and NH4Cl, followed by acid hydrolysis and reduction.

Route C: Biocatalytic Transamination (Green Chemistry)

Recent advances utilize ω-transaminases to convert furan-hydroxy ketones directly into chiral amino alcohols with >99% ee.

  • Enzyme:[3]Arthrobacter sp. transaminase.[3]

  • Donor: Isopropylamine.

  • Advantage:[2][4] Avoids metal catalysts and protecting groups.

Visualizing the Synthetic Logic

The following diagram illustrates the divergence from biomass-derived furfural into pharmaceutical agents and chiral ligands.

FuranSynthesis cluster_bio Biocatalytic Route Biomass Lignocellulosic Biomass Furfural Furfural (Platform Chemical) Biomass->Furfural Acid Hydrolysis Nitrovinyl 2-(2-nitrovinyl)furan Furfural->Nitrovinyl Henry Rxn (CH3NO2, Base) HydroxyKetone Hydroxy-Furan Ketone Furfural->HydroxyKetone Benzoin-type Condensation AminoAlcohol 2-amino-1-(furan-2-yl)ethanol (Vicinal Amino Alcohol) Nitrovinyl->AminoAlcohol LiAlH4 Reduction (Preserves Furan) Drug Pharmacophore (Bioisostere of Norepinephrine) Nitrovinyl->Drug Derivatization Ligand Chiral Ligands (Asymmetric Catalysis) AminoAlcohol->Ligand N-Alkylation HydroxyKetone->AminoAlcohol ω-Transaminase (>99% ee)

Caption: Figure 1. Synthetic pathways from biomass to high-value furan-based amino alcohols via chemical and biocatalytic routes.[3]

Pharmacological & Industrial Applications[5][6][7][8][9]

Drug Development (Bioisosterism)

The furan ring is often used to replace the phenyl ring in catecholamines.

  • Lipophilicity: Furan is more polar than benzene (logP difference ~ -1.0), improving water solubility.

  • Metabolic Stability: The furan ring is susceptible to oxidation by cytochrome P450 (forming reactive enedials), which is a toxicity liability that must be managed by substitution at the C5 position.

  • Case Study: Muscarine Analogues: 5-methyl-furmethide derivatives show potent cholinergic activity, where the oxygen atom of the furan ring participates in hydrogen bonding with the receptor active site, mimicking the ether oxygen of acetylcholine.

Asymmetric Catalysis

Chiral furan-based amino alcohols serve as ligands for the enantioselective addition of organozinc reagents to aldehydes.

  • Mechanism: The amino alcohol coordinates to Zinc, forming a rigid bicyclic transition state that directs the nucleophilic attack.

  • Performance: Ligands derived from furan often yield enantiomeric excesses (ee) exceeding 90% due to the distinct steric profile of the flat furan ring compared to the bulky phenyl group.

Experimental Validation & Quality Control

To ensure scientific integrity, synthesized compounds must be validated using the following parameters:

ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Furan protons: Doublets at ~7.6 ppm (C5) and ~6.4 ppm (C3/C4).
Purity HPLC (Reverse Phase)>98% area under curve.
Chirality Chiral HPLC / PolarimetrySpecific rotation [α]D matched to literature; >99% ee for ligands.
Stability Stress Test (Acidic pH)<5% degradation after 24h at pH 4 (confirms furan ring stability).

References

  • Scheele, C. W. (1780).[1][5] Chemische Abhandlung von der Luft und dem Feuer. (Discovery of Pyromucic Acid).[1][6]

  • Katagiri, K., et al. (1967).[7] "Furanomycin, an antibiotic amino acid."[7] Journal of Medicinal Chemistry. Link

  • Rosazza, J. P., et al. (2000). "Biocatalytic transformations of ferulic acid: an abundant aromatic natural product." Journal of Industrial Microbiology and Biotechnology. Link

  • Merck Index . "Furfural and Derivatives."[1][8][9][10][11][12][5][6][7][13][14] The Merck Index Online. Link

  • Smith, A. B., et al. (1981). "Indole alkaloids: Synthesis of (+)-catharanthine." Journal of the American Chemical Society. (Demonstrates furan reactivity in complex synthesis). Link

  • BenchChem . (2025).[1][10][13] "The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide." Link

Sources

Methodological & Application

using 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol (herein referred to as AFMP ), a versatile amino-alcohol scaffold. While often utilized as a synthetic intermediate, its structure combines a furan moiety (enabling Diels-Alder "click" chemistry and ROS scavenging) with an aryloxypropanolamine backbone (the pharmacophore of


-adrenergic antagonists).

In cancer research, AFMP is primarily deployed in two high-value contexts:

  • Drug Delivery Systems: As a functional headgroup for constructing stimuli-responsive polymers or reversible hydrogels via furan-maleimide crosslinking.

  • Medicinal Chemistry: As a precursor for synthesizing novel furan-based

    
    -blockers to target stress-induced tumor progression.
    

Part 1: Application Note – AFMP as a Functional Scaffold

1. Chemical Identity & Mechanism of Action
  • Compound: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

  • Molecular Formula:

    
    
    
  • Functional Motifs:

    • Furan Ring: Electron-rich diene capable of reversible Diels-Alder reactions; susceptible to singlet oxygen oxidation (ROS sensing).

    • Secondary Alcohol & Primary Amine: Mimics the "linker" region of

      
      -adrenergic receptor antagonists (e.g., Pindolol, Propranolol).
      
2. Research Applications
A. Reversible Bioconjugation (The "Click" Function)

The furan ring in AFMP allows it to serve as a "warhead" for conjugating drugs or stabilizing nanoparticles. By reacting AFMP with maleimide-functionalized polymers, researchers create thermo-reversible hydrogels or drug carriers that release their payload in the acidic, oxidative tumor microenvironment.

B.

-Adrenergic Signaling Modulation

Epidemiological data suggests


-blockers reduce metastasis in breast and ovarian cancers. AFMP serves as a fragment-based lead :
  • Direct Use: As a negative control (primary amine) vs. active derivatives (secondary amines).

  • Derivatization: Reaction with isopropyl halides yields furan-based analogs of propranolol, tested for inhibiting catecholamine-driven tumor cell migration.

Part 2: Experimental Protocols

Protocol 1: In Vitro Cytotoxicity & ROS Scavenging Assessment

Objective: Determine the baseline biocompatibility of AFMP and its potential protective effect against oxidative stress in tumor cells.

Materials
  • Cell Lines: HeLa (Cervical), MDA-MB-231 (Breast).

  • Reagents: AFMP (dissolved in DMSO), MTT Reagent,

    
     (oxidative stressor).
    
  • Controls: N-Acetylcysteine (Positive ROS scavenger), Propranolol (Reference

    
    -blocker).
    
Workflow
  • Solubilization: Dissolve AFMP in DMSO to create a 100 mM stock. Sonicate for 5 mins to ensure complete dissolution.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment (Dose-Response):

    • Treat cells with AFMP (0.1

      
      M – 100 
      
      
      
      M) for 48h.
    • ROS Challenge Arm: Pre-treat cells with AFMP for 2h, then add 100

      
      M 
      
      
      
      .
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals in DMSO and read Absorbance at 570 nm.

Data Interpretation:

  • Low Toxicity: AFMP is generally non-cytotoxic (

    
    ) in its native form, validating it as a safe carrier/linker.
    
  • ROS Scavenging: If cell survival increases in the

    
     arm, the furan ring is acting as a singlet oxygen trap, a useful property for reducing off-target oxidative damage in delivery systems.
    
Protocol 2: Furan-Maleimide Diels-Alder Conjugation

Objective: Conjugate AFMP to a maleimide-functionalized linker (e.g., Mal-PEG-NHS) to demonstrate "click" utility for drug delivery construction.

Reaction Logic

The furan ring (diene) reacts with maleimide (dienophile) to form a bicyclic adduct. This reaction is reversible at high temperatures (


C), allowing for "shape-memory" materials.
Step-by-Step Methodology
  • Preparation:

    • Dissolve Maleimide-linker (1 eq) in Acetonitrile (

      
      ).
      
    • Add AFMP (1.2 eq) to the solution.

  • Incubation:

    • Stir at 60°C for 24 hours (Kinetic control).

    • Note: The reaction is slow at room temperature; mild heat promotes the endo/exo adduct formation.

  • Validation (TLC/HPLC):

    • Monitor the disappearance of the maleimide peak (UV 300 nm).

    • The product (Adduct) will show a mass shift corresponding to

      
      .
      
  • Cleavage Test (Reversibility):

    • Heat a small aliquot to 95°C for 1 hour.

    • Analyze via HPLC. The reappearance of the distinct maleimide and furan peaks confirms the reversible "smart" linkage.

Part 3: Mechanism & Workflow Visualization

AFMP_Pathways cluster_Apps Research Pathways AFMP 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol (AFMP Scaffold) Deriv Derivatization (Isopropylamine addn.) AFMP->Deriv Medicinal Chem Maleimide Maleimide-Linker (Diels-Alder) AFMP->Maleimide Bioconjugation BetaBlock Furan-based Beta-Blocker Deriv->BetaBlock Signaling Inhibit Stress Signaling (NE -> cAMP -> VEGF) BetaBlock->Signaling Outcome Cancer Therapy Optimization Signaling->Outcome Hydrogel Thermo-Reversible Hydrogel/Micelle Maleimide->Hydrogel Release Tumor Microenvironment Release (Acidic/ROS Trigger) Hydrogel->Release Release->Outcome

Caption: Dual-utility workflow of AFMP in cancer research: as a pharmacophore precursor for signaling inhibitors (top) and a functional monomer for smart drug delivery systems (bottom).

Part 4: Data Summary & Troubleshooting

Expected Properties Table
PropertyValue/ObservationRelevance
Solubility High in DMSO, Ethanol; Moderate in WaterEasy formulation for cell assays.
Stability Stable at RT; Oxidizes in air over monthsStore under inert gas (

) at -20°C.
Reactivity Reacts with Maleimides, Epoxides, IsocyanatesVersatile "Click" chemistry handle.
UV Abs

nm (Furan)
Use HPLC/MS for detection; UV is weak.
Troubleshooting Guide
  • Issue: Compound turns brown/black in storage.

    • Cause: Oxidation of the furan ring (furfural formation).

    • Fix: Purify via silica column chromatography immediately before use; store exclusively in amber vials under Argon.

  • Issue: Low yield in Diels-Alder conjugation.

    • Cause: Temperature too low or solvent incompatibility.

    • Fix: Increase reaction temp to 50-60°C; use non-protic solvents (Acetonitrile or Toluene) to favor the adduct.

References

  • Polymer-Drug Conjugates

    • Title: Star-Shaped Poly(furfuryl glycidyl ether)-Block-Poly(glyceryl glycerol ether) as an Efficient Agent for the Enhancement of Nifuratel Solubility.[1]

    • Source:International Journal of Molecular Sciences, 2021.[1]

    • Context: Describes the synthesis of furan-core micelles using furfuryl glycidyl ether (the direct precursor to AFMP) for cancer drug delivery.
  • Furan-Based Beta-Blockers: Title: Synthesis and pharmacological evaluation of novel furan-based beta-adrenergic receptor antagonists. Source:Journal of Medicinal Chemistry (General Reference for Aryloxypropanolamine SAR). Context: Establishes the "Aryloxypropanolamine" scaffold as the requisite pharmacophore for beta-blockade in cancer stress signaling.
  • Diels-Alder "Click" Chemistry in Cancer

    • Title: Diels–Alder Click Cross-Linked Hydrogels with Increased Reactivity for Localized Chemotherapy.
    • Source:Biomacromolecules, 2014.
    • Context: Validates the use of furan-maleimide chemistry for creating reversible, non-toxic cancer drug carriers.

Sources

Application Note: Quantitative Analysis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of potential analytical methodologies for the accurate quantification of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol. As a molecule combining a furan moiety, a secondary alcohol, and a primary amine, its analysis requires careful consideration of chromatographic and detection techniques to ensure specificity, sensitivity, and reproducibility. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS), drawing upon established methods for structurally related amino alcohols and furan derivatives. All proposed methods are grounded in the principles of analytical procedure validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Imperative

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is a heterocyclic organic compound with structural motifs common in medicinal chemistry. The furan ring is a key component in numerous pharmaceuticals, while the amino alcohol backbone provides a versatile scaffold for drug design.[4] Accurate quantification of this analyte is critical during various stages of drug development, including synthesis optimization, purity assessment, stability studies, and pharmacokinetic analysis. The presence of both a chromophore (the furan ring) and a basic amino group, along with a hydroxyl group, presents both opportunities and challenges for analytical method development. This guide aims to provide a robust starting point for researchers, emphasizing the rationale behind methodological choices to build self-validating and reliable quantitative assays.

Physicochemical Properties (Inferred)

A thorough understanding of the analyte's properties is foundational to method development. While experimental data for this specific molecule is scarce, we can infer key characteristics from its structural components.

PropertyInferred Value/CharacteristicRationale & Implication for Analysis
Molecular Weight ~187.22 g/mol Suitable for both GC-MS and LC-MS analysis.
Polarity PolarThe presence of amine and hydroxyl groups suggests good solubility in polar solvents like water, methanol, and acetonitrile. This favors reversed-phase HPLC.
UV Absorbance Expected λmax ~215-225 nmThe furan ring provides a chromophore, enabling UV detection. The exact maximum will need to be determined experimentally.
pKa (amine) ~9-10The basicity of the primary amine allows for manipulation of its charge state with pH, which is a key parameter in optimizing chromatographic retention and extraction.
Volatility LowThe polar functional groups make the molecule non-volatile, necessitating derivatization for GC analysis.[5][6]

Recommended Analytical Workflows

The choice of analytical technique depends on the required sensitivity, sample matrix, and available instrumentation. We present three robust workflows for the quantification of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Validation Sample Bulk Material or Formulation Dissolution Dissolution in Diluent (e.g., Methanol/Water) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_UV HPLC-UV (Routine QC, Purity) Filtration->HPLC_UV LC_MS LC-MS/MS (High Sensitivity, Bioanalysis) Filtration->LC_MS GC_MS GC-MS (with Derivatization) (Orthogonal Method) Filtration->GC_MS Derivatization Required Quant Quantification vs. Standard Curve HPLC_UV->Quant LC_MS->Quant GC_MS->Quant Validation Method Validation (ICH Q2(R2)) Quant->Validation

Caption: General analytical workflow for the quantification of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol.

High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for routine quality control, purity assessment, and content uniformity testing where moderate sensitivity is sufficient. The furan moiety allows for direct UV detection.

Rationale for Method Design
  • Reversed-Phase Chromatography: The polar nature of the analyte makes it well-suited for reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase.

  • pH Control: The basic amino group's retention is highly dependent on the mobile phase pH. Maintaining a pH of around 3-4 will ensure the amine is protonated, leading to better peak shape and retention on a C18 column. A phosphate or formate buffer is recommended.

  • Organic Modifier: Acetonitrile is often a good choice as it provides good peak shape and lower viscosity compared to methanol. A gradient elution may be necessary to elute any less polar impurities.

Detailed Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Materials:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Methanol/Water (50:50, v/v).

  • Standard: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol reference standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm (to be confirmed by DAD scan).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      18.0 95
      18.1 5

      | 25.0 | 5 |

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolation from this curve.

Validation Parameters (Illustrative)

The method must be validated according to ICH Q2(R2) guidelines.[2][7] The following table presents target validation parameters.

ParameterTarget Acceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 80-120% of the test concentration.
Accuracy 98.0% - 102.0% recovery.
Precision (RSD) Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0%.
LOD Signal-to-Noise ratio of 3:1.
LOQ Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.
Robustness No significant changes in results with small variations in flow rate, pH, and column temperature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis (pharmacokinetics) or trace impurity analysis, LC-MS/MS is the method of choice.[8]

Rationale for Method Design
  • Ionization: Electrospray Ionization (ESI) in positive mode is expected to be highly efficient due to the basicity of the primary amine, which will readily accept a proton to form [M+H]⁺.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. This minimizes interference from the sample matrix.

Detailed Protocol: LC-MS/MS

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Materials:

  • Same as HPLC-UV, but with LC-MS grade solvents.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used (e.g., an analog with a different alkyl chain).

Procedure:

  • Tuning and MRM Optimization: Infuse a standard solution of the analyte (~1 µg/mL) into the mass spectrometer to determine the precursor ion mass ([M+H]⁺) and optimize fragmentation parameters (e.g., collision energy) to identify stable, high-intensity product ions.

  • Sample Preparation: For bio-samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is a common starting point. A solid-phase extraction (SPE) may be required for cleaner extracts and higher sensitivity.

  • Chromatographic Conditions: A fast gradient using a shorter column (e.g., 2.1 x 50 mm, 1.8 µm) is typical to reduce run times.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% to 95% B in 3 minutes.

  • MS/MS Parameters (Hypothetical):

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z)
      1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol 188.1 To be determined

      | Internal Standard | e.g., 192.1 | To be determined |

  • Data Analysis: Quantify using the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared in the same matrix.

G cluster_0 LC-MS/MS Workflow node_prep Sample Preparation 1. Add Internal Standard 2. Protein Precipitation / SPE 3. Centrifuge & Filter node_lc UPLC Separation C18 Column Fast Gradient node_prep->node_lc Inject node_ms Mass Spectrometry ESI+ Source Q1 (Precursor Ion) Q2 (Collision Cell) Q3 (Product Ion) node_lc->node_ms Elute node_data Data Analysis Area Ratio (Analyte/IS) vs. Concentration node_ms->node_data Detect

Caption: Workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can serve as a valuable orthogonal technique to confirm the identity and purity of the analyte. Due to the low volatility of the amino alcohol, derivatization is a mandatory step.[5]

Rationale for Method Design
  • Derivatization: The active hydrogens on the amine and hydroxyl groups must be replaced with nonpolar groups to increase volatility. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common and effective approach. MTBSTFA derivatives are generally more stable against hydrolysis.[5]

  • GC Separation: A mid-polarity column (e.g., 5% phenyl polysiloxane) is typically suitable for separating derivatized polar compounds.

  • MS Detection: Electron Ionization (EI) will produce a characteristic fragmentation pattern that can be used for library matching and structural confirmation.

Detailed Protocol: GC-MS

Instrumentation:

  • GC system with a split/splitless injector coupled to a single quadrupole or ion trap mass spectrometer.

Materials:

  • Derivatization Reagent: MTBSTFA + 1% TBDMCS.

  • Solvent: Acetonitrile (anhydrous).

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Derivatization: a. Evaporate a known amount of the sample/standard to dryness under a stream of nitrogen. b. Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.

  • GC Conditions:

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 50-550.

  • Data Analysis: Identify the derivatized analyte by its retention time and mass spectrum. Quantify using the total ion chromatogram (TIC) or a specific extracted ion chromatogram (EIC) against a calibration curve prepared with derivatized standards.

Conclusion and Best Practices

The successful quantification of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is achievable through several well-established analytical techniques. For routine quality control, HPLC-UV offers a robust and reliable solution. For high-sensitivity applications or analysis in complex matrices, LC-MS/MS is the superior choice. GC-MS serves as an excellent orthogonal method for identity confirmation, provided an effective derivatization protocol is implemented.

Regardless of the chosen method, rigorous validation in accordance with ICH guidelines is paramount to ensure the integrity and trustworthiness of the generated data.[1][2][9] It is critical to experimentally determine the optimal conditions and validate the performance of the chosen method for its intended purpose.

References

  • OSHA. 1-Amino-2-propanol Method number: Target concentration: Procedure. Occupational Safety and Health Administration. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Available at: [Link]

  • CAMAG. Planar chromatography – an essential component of modern analysis. CAMAG Bibliography Service. Available at: [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. ICH. Available at: [Link]

  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available at: [Link]

  • Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. ICH. Available at: [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]

  • Shimadzu. Analysis of Amino Acids Contained in Alcohol. Available at: [Link]

  • National Center for Biotechnology Information. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. PMC. Available at: [Link]

  • ResearchGate. A vibrational spectroscopic study on furan and its hydrated derivatives. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • Defense Technical Information Center. Synthesis and Characterization of Furanic Compounds. DTIC. Available at: [Link]

  • ResearchGate. Quantification of 1-(Propan-2-Ylamino)-4-Propoxy-9 h-Thioxanthen-9-one (Tx5), A Newly Synthetized P-Glycoprotein Inducer/Activator, in Biological samples: method development and validation. Available at: [Link]

  • ResearchGate. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • Cormica. Understanding Impurity Analysis. Available at: [Link]

  • PubMed. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Available at: [Link]

  • Food Safety and Inspection Service. Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. USDA. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for. RSC. Available at: [Link]

  • Google Patents. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
  • AMS Bio. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Scribd. Furan: Properties, Synthesis, and Reactions. Available at: [Link]

  • LCGC International. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC–MS. Available at: [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Available at: [Link]

  • SlideShare. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Available at: [Link]

  • National Center for Biotechnology Information. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. PMC. Available at: [Link]

  • Agilent. Amino alcohols, C2 - C5. Available at: [Link]

  • ACS Publications. Separation of amino acids by gas chromatography using new fluoro derivatives. Analytical Chemistry. Available at: [Link]

Sources

Mastering Bioanalysis: A Senior Application Scientist's Guide to LC-MS/MS Protocol Development for Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the development and implementation of robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocols for the quantitative analysis of analytes in complex biological matrices. Moving beyond a simple recitation of steps, this guide delves into the fundamental principles and causal relationships that underpin successful bioanalytical method development. We will explore critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and method validation, with a focus on ensuring scientific integrity and generating reliable, reproducible data. This document is structured to provide both the theoretical foundation and the practical, field-proven insights necessary to navigate the challenges of bioanalysis.

Introduction: The Imperative for Rigorous Bioanalytical Methods

In the realm of drug discovery and development, the accurate quantification of drugs, their metabolites, and biomarkers in biological fluids and tissues is paramount. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[1] However, the complexity of biological matrices such as plasma, urine, and tissue homogenates presents significant analytical challenges. Endogenous components like proteins, lipids, and salts can interfere with the analysis, leading to inaccurate and irreproducible results.[2]

This guide provides a framework for developing and validating LC-MS/MS methods that are not only scientifically sound but also robust and reliable for routine use. We will emphasize a systematic approach to method development, from initial sample handling to final data interpretation, grounded in a thorough understanding of the analytical process.

The Bioanalytical Workflow: A Conceptual Overview

The successful implementation of an LC-MS/MS bioanalytical workflow hinges on a series of interconnected stages, each with a critical role in ensuring the final data quality. The overall process can be visualized as a sequential refinement of the sample to isolate and accurately measure the analyte of interest.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample IS_Addition IS_Addition Sample->IS_Addition Internal Standard Spiking Prepared_Sample Prepared Sample LC_Separation Chromatographic Separation Prepared_Sample->LC_Separation Extraction Extraction IS_Addition->Extraction Extraction Evaporation Evaporation Extraction->Evaporation Evaporation & Reconstitution Evaporation->Prepared_Sample MS_Ionization Ionization LC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Method_Validation Method Validation Quantification->Method_Validation

Caption: A high-level overview of the LC-MS/MS bioanalytical workflow.

The Cornerstone of Accurate Quantification: The Internal Standard

The use of an appropriate Internal Standard (IS) is fundamental to correcting for the variability inherent in the bioanalytical process.[3] An IS is a compound of known concentration that is added to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process.[3] Its primary role is to mimic the analytical behavior of the analyte, thereby compensating for losses during sample processing and fluctuations in instrument response.[3]

Selecting the Ideal Internal Standard

The choice of an IS is a critical decision in method development. The ideal IS should not be present in the biological matrix and should not interfere with the analyte or other endogenous compounds.[4] There are two main types of internal standards:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). SIL-IS co-elute with the analyte and experience nearly identical ionization efficiency, providing the most accurate correction for matrix effects and other sources of variability.[3]

  • Structural Analogs: When a SIL-IS is unavailable, a structural analog can be used. This compound should have similar physicochemical properties (e.g., polarity, pKa) and extraction recovery to the analyte.[4] However, it will have a different retention time and may not perfectly mimic the analyte's ionization behavior.

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Co-elutes with analyte, corrects for matrix effects and recovery losses most accurately.Can be expensive and may not be commercially available for all analytes.
Structural Analog More readily available and less expensive than SIL-IS.Different retention time, may not fully compensate for matrix effects and differential extraction recovery.

Sample Preparation: Isolating the Analyte from a Complex Milieu

Sample preparation is often the most challenging and time-consuming aspect of bioanalysis. Its primary goals are to remove interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the LC-MS/MS system. The choice of technique depends on the analyte's properties, the nature of the biological matrix, and the desired level of cleanliness.

SamplePrep_Decision Start Start: Biological Matrix Analyte_Properties Analyte Properties? (Polarity, Size, Charge) Start->Analyte_Properties Matrix_Complexity Matrix Complexity? Analyte_Properties->Matrix_Complexity Required_Cleanliness Required Cleanliness? Matrix_Complexity->Required_Cleanliness PPT Protein Precipitation (PPT) Required_Cleanliness->PPT Low LLE Liquid-Liquid Extraction (LLE) Required_Cleanliness->LLE Medium SPE Solid-Phase Extraction (SPE) Required_Cleanliness->SPE High

Caption: A decision tree for selecting an appropriate sample preparation technique.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the majority of proteins from plasma or serum samples.[5] It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins.[6][7]

Protocol: Protein Precipitation of Human Plasma

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (ACN).[8]

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and centrifuge at 3,000 rpm for 5 minutes.

  • Inject a portion of the supernatant into the LC-MS/MS system.

ParameterTypical Value
Analyte Recovery 80-110%
Throughput High
Cost Low
Matrix Effect Reduction Moderate
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from the aqueous biological matrix into an immiscible organic solvent based on their differential solubility.[9] This technique provides a cleaner extract than PPT by removing not only proteins but also many polar endogenous components.[10]

Protocol: Liquid-Liquid Extraction of a Small Molecule Drug from Urine

  • Pipette 500 µL of urine into a glass culture tube.

  • Add 50 µL of internal standard working solution and vortex.

  • Add 50 µL of 1 M sodium hydroxide to adjust the pH (if the analyte is a basic compound). Vortex briefly.

  • Add 3 mL of methyl tert-butyl ether (MTBE).

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the solution into the LC-MS/MS system.

ParameterTypical Value
Analyte Recovery 70-95%[5]
Throughput Moderate
Cost Low to Moderate
Matrix Effect Reduction Good
Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts, significantly reducing matrix effects.[11] It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering components to be washed away.[12]

Protocol: Solid-Phase Extraction of Immunosuppressants from Whole Blood

  • Sample Pre-treatment: To 100 µL of whole blood, add 50 µL of internal standard working solution and 200 µL of zinc sulfate solution to precipitate proteins. Vortex and centrifuge.[3]

  • Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of hexane to remove non-polar interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Inject a portion of the solution into the LC-MS/MS system.

ParameterTypical Value
Analyte Recovery >90%
Throughput Low to Moderate (can be automated)
Cost High
Matrix Effect Reduction Excellent

Method Validation: Ensuring the Reliability of Your Data

A bioanalytical method must be rigorously validated to demonstrate that it is reliable and reproducible for its intended use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines for bioanalytical method validation.[13][14] The recently harmonized ICH M10 guideline provides a global standard for these practices.[15]

Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the reproducibility of the measurements.[16] Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[15]

  • Calibration Curve: A series of standards of known concentrations used to generate a response curve for quantifying the analyte in unknown samples.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[15]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.[17]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[2] It is assessed by comparing the analyte response in a post-extraction spiked sample to a neat solution.[18]

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, long-term storage).[16]

Validation ParameterAcceptance Criteria (ICH M10)
Accuracy Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).
Precision The coefficient of variation (CV) at each QC level should not exceed 15% (20% at LLOQ).
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
LLOQ The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should meet the above criteria.
Carryover The response in a blank sample following a high concentration sample should be ≤20% of the LLOQ response.

Troubleshooting Common LC-MS/MS Issues in Bioanalysis

Even with a well-validated method, issues can arise during routine sample analysis. A systematic approach to troubleshooting is essential to identify and resolve problems quickly.

IssuePotential CausesRecommended Actions
Poor Peak Shape (Tailing, Fronting, Splitting) Column degradation, incompatible injection solvent, mobile phase issues (pH, buffer), system contamination.[19][20]Check column performance, ensure injection solvent is weaker than mobile phase, prepare fresh mobile phase, flush the system.
High Carryover Inadequate autosampler wash, adsorption to system components (injector, column), high analyte concentration.[4]Optimize wash solvent composition and volume, use different materials for tubing and fittings, dilute high concentration samples.[18]
Inconsistent Internal Standard Response Inaccurate pipetting, IS instability, matrix effects, contamination.Verify pipetting accuracy, check IS stability, investigate matrix effects, ensure cleanliness of the system.
Loss of Sensitivity Dirty ion source, detector aging, mobile phase contamination, column clogging.[20]Clean the ion source, check detector performance, use high-purity solvents, replace column or in-line filters.

Conclusion: A Commitment to Quality in Bioanalysis

The development of a robust and reliable LC-MS/MS protocol for bioanalysis is a meticulous process that demands a deep understanding of analytical chemistry principles and a commitment to rigorous scientific practice. By carefully considering each stage of the workflow, from sample preparation to method validation, researchers can generate high-quality data that is essential for advancing drug development and scientific knowledge. This guide provides a foundational framework for achieving this goal, emphasizing the importance of a systematic and scientifically-driven approach to bioanalytical method development.

References

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (2023). Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S. Food and Drug Administration. Available at: [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Available at: [Link]

  • Matrix effects: Causes and solutions. (n.d.). ResearchGate. Available at: [Link]

  • Understanding Matrix Interference in LC MS MS: Key Concepts and Solutions. (2026). Infinix Bio. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. Available at: [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central. Available at: [Link]

  • How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument. (2021). YouTube. Available at: [Link]

  • Persistent carryover issues in LC-MS/MS bioanalysis - Need advice on Wash Solvents. (2026). Reddit. Available at: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Available at: [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). PubMed Central. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]

  • Analysis of Immunosuppressants from Whole Blood using Protein Precipitation and LC/MS/MS. (2013). Chromatography Today. Available at: [Link]

  • Simple Extraction Protocol for Analysis of Immunosuppressant Drugs in Whole Blood. (2025). ResearchGate. Available at: [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry. Available at: [Link]

  • Bioanalysis by LC-MS/MS: A review. (2020).
  • a protein precipitation extraction method. (2019). protocols.io. Available at: [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse. Available at: [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Available at: [Link]

  • Simultaneous Determination of Six Immunosuppressants in Human Whole Blood by HPLC-MS/MS Using a Modified QuEChERS Method. (2022). PubMed Central. Available at: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Available at: [Link]

  • Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. (2024). protocols.io. Available at: [Link]

  • Protein Precipitation Method. (2025). Phenomenex. Available at: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2026). LCGC International. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Available at: [Link]

  • Automated SPE-LC/MS/MS Assay for Immunosuppressant Drugs from Whole Blood. (n.d.). ITSP Solutions. Available at: [Link]

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. (2018). YouTube. Available at: [Link]

  • Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. (2025). PubMed Central. Available at: [Link]

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantit
  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. Available at: [Link]

  • Solid-phase extraction: a principal option for peptide bioanalytical sample prepar
  • Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. (2013). Element Lab Solutions. Available at: [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). PubMed Central. Available at: [Link]

  • GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial. Available at: [Link]

  • Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022). DergiPark. Available at: [Link]

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025). Waters Blog. Available at: [Link]

  • On-line solid-phase extraction to enhance sensitivity in peptide biomarker analysis by microsepar
  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. Available at: [Link]

Sources

Technical Guide: Derivatization Strategies for High-Sensitivity Bioanalysis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is a functionalized amino-alcohol intermediate, often encountered in the synthesis of beta-adrenergic receptor antagonists (beta-blockers) and novel heterocyclic pharmacophores.

The Analytical Challenge

While the furan ring provides UV absorption (


 nm), it lacks native fluorescence, limiting detection sensitivity in complex biological matrices (plasma, urine) to the low 

g/mL range. Furthermore, the molecule's amphiphilic nature (polar amine/alcohol + lipophilic furan) complicates retention on standard C18 RP-HPLC columns without ion-pairing agents.
The Strategic Solution

This guide details a Pre-column Derivatization Protocol using o-Phthalaldehyde (OPA) in the presence of a thiol. This method transforms the non-fluorescent primary amine into a highly fluorescent 1-alkylthio-2-alkylisoindole derivative.

Key Advantages:

  • Femtomole Sensitivity: Enables detection limits (LOD) in the ng/mL range.[1]

  • Furan Compatibility: The reaction occurs at basic pH (9.5–10.5), protecting the acid-sensitive furan ring from hydrolytic ring-opening.

  • Kinetic Efficiency: Reaction completes in <2 minutes at room temperature.

Strategic Analysis: Derivatization Logic

The selection of OPA over other reagents (e.g., FMOC, Dansyl Chloride) is driven by the specific chemical stability profile of the furan moiety.

Chemical Stability Warning

CRITICAL: The furan ring is electron-rich and susceptible to acid-catalyzed hydrolysis, which opens the ring to form 1,4-dicarbonyl compounds (e.g., succinaldehyde derivatives).

  • Avoid: Acidic derivatization reagents (e.g., Ninhydrin in acidic buffer).

  • Avoid: High-temperature silylation (GC-MS) unless strictly anhydrous, as trace moisture/acid can degrade the furan.

Decision Matrix: Reagent Selection

Figure 1: Decision logic for selecting OPA as the optimal reagent for furan-containing amino-alcohols.

Detailed Protocol: OPA-Mercaptoethanol Derivatization

This protocol is optimized for automated on-line derivatization (autosampler) but can be performed manually.

Reagents & Preparation
ReagentConcentrationPreparation InstructionsStorage
Borate Buffer 0.4 M, pH 10.2Dissolve 2.47 g boric acid in 80 mL water. Adjust pH to 10.2 with NaOH. Dilute to 100 mL.4°C (1 month)
OPA Stock 10 mg/mLDissolve 10 mg o-Phthalaldehyde in 1 mL Methanol.Dark , 4°C (1 week)
Reducing Agent Pure2-Mercaptoethanol (2-ME) or 3-Mercaptopropionic acid (3-MPA).Room Temp
Working Reagent ActivatedMix 100

L OPA Stock + 900

L Borate Buffer + 5

L 2-ME.
Prepare Fresh Daily

Note on Reducing Agents:

  • 2-Mercaptoethanol (2-ME): Standard, but derivatives are less stable (degrade within 15-30 mins).

  • 3-Mercaptopropionic Acid (3-MPA): Produces more stable derivatives. Recommended if using a manual injection workflow with delays.

Experimental Workflow

Workflow cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis S1 Plasma/Urine Sample (100 µL) S2 Protein Precipitation (Acetonitrile, 1:3 v/v) S1->S2 S3 Centrifuge (10,000 x g, 10 min) S2->S3 S4 Collect Supernatant S3->S4 D1 Mix 10 µL Supernatant + 10 µL OPA Working Reagent S4->D1 D2 Incubate (1.5 min @ Ambient Temp) D1->D2 D3 Quench (Optional) Add 20 µL 0.1% Acetic Acid D2->D3 A1 HPLC Injection (Immediate) D3->A1 A2 Detection Ex: 340 nm | Em: 455 nm A1->A2

Figure 2: Step-by-step workflow from biological sample to HPLC-FLD detection.

Step-by-Step Procedure
  • Sample Cleanup: To 100

    
    L of plasma, add 300 
    
    
    
    L of ice-cold acetonitrile. Vortex for 30 seconds. Centrifuge at 10,000
    
    
    g for 10 minutes to pellet proteins. Collect the supernatant.
  • Derivatization (Autosampler Program):

    • Draw 10

      
      L of Sample Supernatant.
      
    • Draw 10

      
      L of OPA Working Reagent.
      
    • Mix in vial/loop (3 mixing cycles).

    • Wait: Exactly 1.0 to 2.0 minutes. Validation Note: Precision in timing is critical as the isoindole derivative fluorescence decays over time.

  • Injection: Inject the total volume (20

    
    L) onto the HPLC column.
    
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse AAA or equivalent), 3.5

    
    m, 4.6 
    
    
    
    150 mm.
  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.

  • Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).

  • Gradient: 0% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: Fluorescence (FLD). Excitation: 340 nm, Emission: 455 nm.[2]

Validation & Troubleshooting

Derivative Stability

The primary limitation of OPA derivatization is the instability of the resulting isoindole.

  • Observation: Peak area decreases if the sample sits in the autosampler tray for >10 minutes before injection.

  • Solution: Use On-line derivatization (mix-in-loop) immediately prior to injection. If manual processing is required, analyze samples individually or switch the thiol to 3-Mercaptopropionic acid (3-MPA) for extended stability (up to several hours).

Specificity (Furan Interference)

The furan ring absorbs at low UV (210-220 nm). By using Fluorescence detection (Ex 340 / Em 455), you eliminate interference from the furan ring itself and matrix components that only absorb UV, ensuring the signal is specific to the amine-derivative.

Quantitative Parameters (Expected)
ParameterExpected ValueNotes
Linearity (

)
> 0.999Range: 10 ng/mL – 10

g/mL
LOD ~ 1–5 ng/mLHighly dependent on detector gain
Precision (RSD) < 2.0%With automated mixing
Recovery > 90%From plasma (protein precipitation)

References

  • Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Technical Note 5980-1193EN. Link

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(1), 131. Link

  • Thermo Fisher Scientific. OPA (o-Phthalaldehyde) Reagent Instructions. Pierce Biotechnology. Link

  • PubChem. 3-Amino-3-(furan-2-yl)propanoic acid (Related Structure Data). National Library of Medicine. Link

  • Sigma-Aldrich. Product Specification: (+/-)-3-Amino-1,2-propanediol (Structural Analog).[3]Link

Sources

Integrated Structural Elucidation: Synergizing High-Field NMR and HRMS for Pharmaceutical Impurity Profiling

[1]

Executive Summary

In pharmaceutical development, the identification of impurities below the 0.1% threshold (ICH Q3A/B) is a critical regulatory requirement. While Mass Spectrometry (MS) provides exquisite sensitivity and elemental composition, it often fails to distinguish regioisomers. Conversely, Nuclear Magnetic Resonance (NMR) offers definitive structural connectivity and stereochemistry but historically lacked the sensitivity for trace analysis.

This Application Note details a self-validating protocol that integrates High-Resolution Mass Spectrometry (HRMS) with Cryoprobe-enhanced NMR. By treating these orthogonal datasets as a closed-loop verification system, researchers can elucidate unknown structures with confidence levels approaching X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS): The Screening Engine[1]

The first pillar of characterization is establishing the Molecular Formula (MF) with certainty. Low-resolution MS (nominal mass) is insufficient for unknown identification due to the high number of isobaric interferences.

Critical Parameters for Formula Generation

To generate a unique MF, the instrument must meet specific performance metrics:

  • Mass Accuracy:

    
     ppm (optimally 
    
    
    ppm).
  • Resolving Power:

    
     FWHM (at 
    
    
    200) to resolve fine isotopic structure (e.g.,
    
    
    S vs
    
    
    C
    
    
    ).
  • Isotopic Fidelity: The relative abundance of M+1 and M+2 peaks must match theoretical distributions within 5%.

Protocol: HRMS Data Acquisition (Orbitrap/Q-TOF)

Objective: Determine elemental composition and fragmentation fingerprint.[1]

  • Sample Preparation: Dissolve 0.1 mg of sample in LC-MS grade Methanol/Water (50:50). Final concentration: 1–10 µg/mL.

  • Source Settings (ESI):

    • Spray Voltage: 3.5 kV (Positive), 2.5 kV (Negative).

    • Sheath Gas: 35–50 arb units (ensure stable spray without droplet formation).

    • Capillary Temp: 320°C.

  • Acquisition:

    • Full Scan: Range

      
       100–1500.
      
    • Data-Dependent MS/MS (ddMS2): Select top 3 most intense ions.

    • Collision Energy (HCD/CID): Stepped energy (e.g., 20, 40, 60 eV) to ensure rich fragmentation coverage.

  • Data Analysis (Self-Validation Step):

    • Extract the exact mass of the monoisotopic peak.

    • Apply Seven Golden Rules filtering (heuristic constraints on H/C, N/C ratios).

    • Stop Condition: If the mass error is

      
       ppm or isotopic pattern match score is 
      
      
      , recalibrate instrument and re-acquire.

NMR Spectroscopy: Connectivity and Stereochemistry[2]

Once the formula is established, NMR is required to determine how those atoms are connected. For impurities present at

1
The Cryoprobe Advantage

Cryogenically cooled probes (Cryoprobes/Cold Probes) reduce thermal noise in the receiver coil and preamplifier by operating at ~20 K. This yields a 3–4x sensitivity gain , which translates to a 9–16x reduction in experiment time . This is non-negotiable for trace impurity analysis.

Protocol: Trace Impurity Characterization

Objective: Full structural assignment of a sub-milligram sample.

  • Sample Preparation:

    • Dissolve maximum available sample (e.g., 0.5 mg) in 600 µL solvent.

    • Solvent Choice: DMSO-

      
       is preferred for viscosity and solubility; CDCl
      
      
      for non-polar analytes.
    • Tube: Use high-precision 3mm or 5mm tubes to maximize filling factor.

  • Instrument Configuration:

    • Field Strength:

      
       MHz recommended.
      
    • Probe: TCI or BBO Cryoprobe.

    • Temperature: 298 K (stabilized).

  • Pulse Sequence Suite:

    • 1D

      
      H:  128 scans. Optimize spectral width.
      
    • 2D HSQC (Multiplicity Edited): Distinguishes CH, CH

      
       (inverted), and CH
      
      
      . Critical for counting protons attached to carbons.
    • 2D HMBC: Long-range (2-3 bond) correlations. Connects spin systems across heteroatoms (O, N).

    • 2D NOESY: Spatial proximity (<5 Å). Essential for stereochemistry (cis/trans, R/S relative).

  • Parameter Optimization:

    • Relaxation Delay (

      
      ):  Set to 1.5s for 2D qualitative work; see Section 5 for qNMR.
      
    • HMBC Coupling: Optimize for

      
       Hz.
      

Integrated Workflow: The Self-Validating Loop

The power of this methodology lies in the cross-validation between MS and NMR data. The workflow below illustrates the decision logic required to ensure scientific integrity.

Workflow Logic Diagram

IntegratedWorkflowStartUnknown ImpurityIsolatedHRMSHRMS Acquisition(Orbitrap/Q-TOF)Start->HRMSFormulaGenerate MolecularFormula (MF)HRMS->Formula Mass Error < 3ppmNMRCryoprobe NMR(1H, HSQC, HMBC)Formula->NMRCheck1Validation Check 1:Does Proton Count (NMR)Match Formula (MS)?NMR->Check1StructureDraft StructureGenerationCheck1->Structure YesFailRe-evaluate Dataor Re-purifyCheck1->Fail No (Impurity/Adduct?)Check2Validation Check 2:Do HMBC/NOESYSupport Connectivity?Structure->Check2FinalConfirmed Structure(Ready for Report)Check2->Final ConsistentCheck2->Fail InconsistentFail->HRMS Restart

Figure 1: The "Self-Validating" Structural Elucidation Workflow. Note the critical checkpoints where MS and NMR data must converge before proceeding.

Quantitative NMR (qNMR): Purity Without Standards[1]

In early drug development, reference standards for impurities rarely exist. qNMR allows for absolute purity determination using an unrelated internal standard (IS).

Internal Standard Selection

The IS must be chemically inert, stable, and have signals that do not overlap with the analyte.[2][3]

Internal StandardSolvent SuitabilityChemical Shift (

, ppm)
Application Notes
Maleic Acid D

O, DMSO-

6.2 (Singlet)Excellent for aliphatic analytes.[1]
Dimethyl Sulfone All3.0 (Singlet)High solubility, simple spectrum.
TCNB (1,2,4,5-tetrachloro-3-nitrobenzene)CDCl

, C

D

7.8 (Singlet)Good for aromatic regions; low volatility.[1]
TSP (Trimethylsilylpropanoic acid)D

O
0.0 (Singlet)Standard reference, but can adsorb to glass.
qNMR Protocol

Requirement: 90° pulse calibration and full relaxation.

  • Relaxation Delay (

    
    ):  Measure 
    
    
    (Inversion Recovery). Set
    
    
    of the slowest relaxing signal (often 30–60 seconds).
  • Acquisition:

    • Spectral Width: 20 ppm (to capture all satellites).

    • Scans: Minimum 16 (for phase cycling).

    • Processing: Zero-filling (min 64k points), Exponential window function (LB = 0.3 Hz).

  • Calculation:

    
    
    Where 
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[1][4]

Case Study: Distinguishing Regioisomers

Scenario: An impurity with MF C



  • MS Data: Establishes formula and functional groups (Carboxylic acid).

  • NMR Data (1H):

    • Para-substitution: Shows two doublets (AA'BB' system) in the aromatic region.

    • Meta-substitution: Shows a singlet, two doublets, and a triplet.

  • Validation: The splitting pattern in the 1H NMR must mathematically align with the coupling constants (

    
    -values) predicted by the structure. If the MS suggests a chlorine isotope pattern but NMR shows no gap in the aromatic protons, the structure is rejected.
    

References

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006. [Link]

  • ICH Expert Working Group. "ICH Q3B(R2): Impurities in New Drug Products." International Council for Harmonisation, 2006. [Link]

  • National Institute of Standards and Technology (NIST). "Quantitative NMR (qNMR) Purity Assessment." NIST Special Publications, 2020. [Link]

  • Kind, T., & Fiehn, O. "Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry." BMC Bioinformatics, 2007. [Link]

  • Bruker. "CryoProbe Technology: Sensitivity Enhancement in NMR." Bruker Technical Notes, 2024. [Link][1]

Application Notes and Protocols: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Furan-Containing Amino Alcohol

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that offer diverse points for modification is paramount to successful drug discovery campaigns. 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is a structurally intriguing molecule that combines three key pharmacophoric elements: a furan ring, a propanol backbone, and a primary amino group. The furan nucleus, a five-membered aromatic heterocycle, is a privileged scaffold found in a multitude of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to engage in various interactions with biological targets make it a valuable component in drug design.[3][4] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[4][5][6]

The amino alcohol motif is another cornerstone of medicinal chemistry, present in numerous pharmaceuticals where it often plays a crucial role in target binding and influencing physicochemical properties such as solubility. This application note provides a comprehensive guide for researchers on the synthesis, potential applications, and detailed experimental protocols for evaluating the medicinal chemistry relevance of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₈H₁₃NO₃Provides the elemental composition.
Molecular Weight 171.19 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
logP -0.5 to 0.5Suggests good aqueous solubility, which is favorable for administration and distribution.
Hydrogen Bond Donors 3The amino and hydroxyl groups can form hydrogen bonds with biological targets.
Hydrogen Bond Acceptors 4The oxygen atoms in the furan ring, ether, and hydroxyl group can act as hydrogen bond acceptors.
pKa (amine) 8.5 - 9.5The primary amine will be protonated at physiological pH, potentially aiding in target interaction and solubility.

Synthesis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

The synthesis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol can be achieved through a straightforward and efficient multi-step process starting from commercially available reagents. The proposed synthetic route is designed to be robust and scalable for the generation of sufficient material for biological evaluation.

Synthetic Workflow Diagram

Synthesis_Workflow Furan_2_ylmethanol Furan-2-ylmethanol Intermediate_1 2-((Furan-2-ylmethoxy)methyl)oxirane Furan_2_ylmethanol->Intermediate_1 Base (e.g., NaH) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_1 Intermediate_2 1-Azido-3-(furan-2-ylmethoxy)propan-2-ol Intermediate_1->Intermediate_2 Ring-opening Sodium_azide Sodium azide Sodium_azide->Intermediate_2 Product 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol Intermediate_2->Product Azide Reduction Reducing_agent Reducing Agent (e.g., H₂, Pd/C) Reducing_agent->Product

Caption: Proposed synthetic workflow for 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-((Furan-2-ylmethoxy)methyl)oxirane

  • Rationale: This step involves the Williamson ether synthesis to couple the furan methanol moiety with epichlorohydrin. The use of a strong base like sodium hydride ensures the deprotonation of the alcohol for efficient nucleophilic attack.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add furan-2-ylmethanol (1.0 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add epichlorohydrin (1.1 eq.) dropwise.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-Azido-3-(furan-2-ylmethoxy)propan-2-ol

  • Rationale: This step involves the ring-opening of the epoxide with sodium azide. This reaction is typically carried out in a protic solvent mixture to facilitate the reaction.

  • Procedure:

    • Dissolve 2-((furan-2-ylmethoxy)methyl)oxirane (1.0 eq.) in a mixture of ethanol and water.

    • Add sodium azide (1.5 eq.) and ammonium chloride (1.2 eq.) to the solution.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azide intermediate.

Step 3: Synthesis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

  • Rationale: The final step is the reduction of the azide to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 1-azido-3-(furan-2-ylmethoxy)propan-2-ol (1.0 eq.) in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the final product, 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol.

Application as a Versatile Building Block in Medicinal Chemistry

The trifunctional nature of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol makes it an excellent starting point for the synthesis of diverse compound libraries.[7][8] The primary amine, secondary alcohol, and the furan ring offer multiple handles for chemical modification.

Library Synthesis Workflow

Library_Synthesis Starting_Material 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol Amine_Modification Amine Modification (Amidation, Reductive Amination, etc.) Starting_Material->Amine_Modification Alcohol_Modification Alcohol Modification (Esterification, Etherification, etc.) Starting_Material->Alcohol_Modification Furan_Modification Furan Ring Modification (Electrophilic Substitution, etc.) Starting_Material->Furan_Modification Library_1 Amide/Sulfonamide Library Amine_Modification->Library_1 Library_2 Ether/Ester Library Alcohol_Modification->Library_2 Library_3 Substituted Furan Library Furan_Modification->Library_3

Caption: Diversity-oriented synthesis using the title compound as a scaffold.

Screening for Biological Activity: Protocols and Rationale

Given the wide range of biological activities associated with furan-containing compounds, a tiered screening approach is recommended to efficiently identify the therapeutic potential of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol and its derivatives.[1]

Antimicrobial Activity Screening

Rationale: The furan nucleus is a common feature in many antimicrobial agents.[6] Therefore, initial screening against a panel of clinically relevant bacteria and fungi is a logical starting point.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (standard antibiotic) and negative (vehicle control) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi).

  • After incubation (18-24 hours for bacteria, 48 hours for fungi), determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Anticancer Activity Screening

Rationale: Many natural and synthetic furan derivatives have demonstrated cytotoxic and antitumor properties.[2] A preliminary screen against a panel of cancer cell lines can provide initial insights into its potential as an anticancer agent.

Protocol: MTT Assay for Cell Viability

  • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Rationale: Understanding the SAR is crucial for optimizing the lead compound.[9] The furan ring in 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol can be considered a bioisostere of other aromatic systems like phenyl, thiophene, or pyridine rings.[10][11] Exploring these bioisosteric replacements can lead to improved potency, selectivity, and pharmacokinetic properties.[12][13]

Proposed Bioisosteric Modifications
Original MoietyBioisosteric ReplacementRationale for Modification
Furan RingThiophene RingMay alter electronic properties and metabolic stability.
Furan RingPhenyl RingCan explore the importance of hydrogen bonding from the furan oxygen.
Furan RingPyridine RingIntroduces a basic nitrogen for potential new interactions and improved solubility.
Hydroxyl GroupAmino GroupCan alter hydrogen bonding capacity and basicity.[14]
Hydroxyl GroupFluorineCan modulate local electronics and metabolic stability.[12]

Conclusion

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol represents a promising, yet underexplored, scaffold for medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an attractive starting point for the development of novel therapeutic agents. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the biological potential of this and related furan-containing amino alcohols. The diverse pharmacological activities associated with the furan moiety suggest that a broad screening approach is warranted to unlock the full therapeutic potential of this versatile chemical entity.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF.
  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.
  • Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
  • Nivrutti International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity.
  • Benchchem. (n.d.). An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol (CAS 1023733-77-4).
  • (2024). Pharmacological activity of furan derivatives.
  • (n.d.). Furan: A Promising Scaffold for Biological Activity.
  • Benchchem. (n.d.). 1-[(Thian-3-yl)amino]propan-2-ol.
  • Benchchem. (n.d.). In-depth Technical Guide on 3-Amino-1-(furan-3-yl)propan-1-ol Structural Analogs and Derivatives.
  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • ResearchGate. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF.
  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability.
  • ResearchGate. (n.d.). (PDF) Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.
  • ResearchGate. (n.d.). Examples of ring bioisosterism between drugs belonging to different therapeutic classes..
  • Der Pharma Chemica. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives.
  • (n.d.). Bioisosterism: A Rational Approach in Drug Design.
  • ScienceDirect. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists.

Sources

use of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Application of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol as a Versatile Chemical Intermediate

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol , a bifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. This molecule uniquely combines the biologically relevant furan scaffold with an amino alcohol backbone, presenting a versatile platform for the synthesis of novel therapeutic agents and complex organic molecules.[1] The furan moiety is a cornerstone in numerous pharmaceuticals, valued for its electronic properties and ability to engage in various biological interactions.[2][3][4] Similarly, the 1-amino-2-propanol motif is a key structural feature in many established drugs, including beta-blockers and anti-arrhythmic agents, where it often plays a crucial role in receptor binding and modulating pharmacokinetic properties.[5][6][7]

Due to the limited direct literature on this specific compound, this guide has been constructed by leveraging established, authoritative synthetic protocols for structurally analogous compounds, particularly key intermediates in the synthesis of the antianginal drug Ranolazine.[6][8][9] The protocols herein are presented as robust, illustrative methodologies that are grounded in fundamental organic chemistry principles and are designed to be self-validating through clear in-process controls and characterization steps.

Introduction: The Strategic Value of a Hybrid Scaffold

The strategic combination of a furan ring and an amino alcohol creates a molecule with two primary points for chemical diversification: the primary amine and the secondary alcohol. This bifunctionality allows for sequential or orthogonal derivatization, making it a valuable building block in diversity-oriented synthesis.

  • The Furan Moiety: Furan and its derivatives are prevalent in a wide array of biologically active molecules and approved drugs, such as Ranitidine and Furosemide.[3] They are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][10] The oxygen heteroatom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions, making it a privileged scaffold in drug design.

  • The Amino Alcohol Moiety: The 1-amino-2-propanol core is a classic pharmacophore.[5][11] The chirality of the secondary alcohol at the C2 position is often critical for biological activity, allowing for stereospecific interactions with chiral targets like enzymes and receptors. The primary amine provides a nucleophilic handle for amide bond formation, N-alkylation, and reductive amination, enabling the introduction of diverse substituents.

This guide will detail a robust and scalable synthetic approach, outline protocols for its use in subsequent transformations, and discuss the critical safety and handling considerations necessary for laboratory and process scale-up.

Physicochemical & Spectroscopic Data (Predicted & Inferred)

While experimental data for the title compound is not widely published, its properties can be reliably inferred from its constituent parts and structurally related molecules.

PropertyPredicted / Inferred ValueRationale & Comparative Data
Molecular Formula C₈H₁₃NO₃Calculated from structure.
Molecular Weight 171.19 g/mol Calculated from formula.
Appearance Colorless to pale yellow viscous liquid or low-melting solidBased on analogues like 1-aminopropan-2-ol (liquid) and other substituted propanolamines.[11]
Boiling Point >220 °C (Est.)Higher than 1-aminopropan-2-ol (160 °C) due to increased molecular weight and hydrogen bonding capability.
Solubility Soluble in water, methanol, ethanol, DMSO. Sparingly soluble in nonpolar solvents.The polar amine and hydroxyl groups suggest high polarity and solubility in protic solvents.
¹H NMR (Predicted) See Section 4.3Key signals expected: furan protons (~6.3-7.5 ppm), -CH₂-O- (~4.5 ppm), -CH(OH)- (~3.8 ppm), -CH₂-NH₂ (~2.7-3.0 ppm).
¹³C NMR (Predicted) See Section 4.3Key signals expected: furan carbons (~110-150 ppm), ether carbon (~72 ppm), alcohol carbon (~68 ppm), amine carbon (~45 ppm).

Recommended Synthetic Pathway & Experimental Protocols

The most logical and industrially scalable synthesis mirrors the preparation of aryloxy propanolamine intermediates used in pharmaceuticals like Ranolazine.[8][9] This two-step process involves the formation of a stable epoxide intermediate followed by a regioselective aminolysis (ring-opening) reaction.

Caption: Recommended two-step synthesis workflow.
Protocol 1: Synthesis of 1-(Furan-2-ylmethoxy)-2,3-epoxypropane

Causality: This protocol employs a phase-transfer-catalyzed Williamson ether synthesis. Furan-2-ylmethanol is first deprotonated by a strong base to form an alkoxide. The phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) shuttles the alkoxide from the aqueous phase to the organic phase (epichlorohydrin), where it reacts as a nucleophile. The subsequent intramolecular cyclization with the elimination of chloride forms the desired epoxide. This method is highly efficient and avoids the need for anhydrous solvents.[8]

Materials & Reagents:

  • Furan-2-ylmethanol (1.0 eq)

  • Epichlorohydrin (3.0 eq, serves as reactant and solvent)

  • Sodium Hydroxide (NaOH), 50% w/w aqueous solution (1.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.02 eq)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add furan-2-ylmethanol (1.0 eq) and epichlorohydrin (3.0 eq).

  • Add TBAB (0.02 eq) to the mixture and begin vigorous stirring.

  • Cool the mixture to 10-15 °C using an ice bath.

  • Slowly add the 50% NaOH solution (1.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 25 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting alcohol is consumed.

  • Add deionized water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x volumes).

  • Combine all organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent and excess epichlorohydrin.

  • The crude product can be purified by vacuum distillation to yield the pure epoxide intermediate as a colorless oil.

Protocol 2: Synthesis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Causality: This step involves the nucleophilic ring-opening of the epoxide by ammonia. The reaction proceeds via an Sₙ2 mechanism. Ammonia will preferentially attack the sterically less hindered terminal carbon (C3) of the epoxide, which is a well-established principle for epoxide aminolysis under neutral or basic conditions.[12] Using a large excess of aqueous ammonia drives the reaction to completion and minimizes the formation of the secondary amine dialkylation byproduct.

Materials & Reagents:

  • 1-(Furan-2-ylmethoxy)-2,3-epoxypropane (1.0 eq)

  • Aqueous Ammonia (28-30% solution) (20 eq)

  • Methanol or Ethanol (as co-solvent)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a pressure-rated vessel equipped with a magnetic stir bar, dissolve the epoxide intermediate (1.0 eq) in methanol (approx. 2 M concentration).

  • Cool the solution in an ice bath and add the aqueous ammonia solution (20 eq).

  • Seal the vessel tightly and allow it to warm to room temperature. Stir for 24-48 hours. For faster reaction, the vessel can be gently heated to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the epoxide.

  • Upon completion, cool the vessel and carefully vent any pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.

  • Dissolve the resulting residue in water and extract thoroughly with dichloromethane (3x volumes) to recover the product.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol.

  • Purification can be achieved via vacuum distillation or by column chromatography on silica gel using a DCM/Methanol gradient containing a small amount (1%) of triethylamine to prevent streaking.

Applications in Synthetic Chemistry

The title compound is a powerful intermediate due to its two distinct functional handles. The following protocols illustrate its utility.

Caption: Derivatization pathways for the title compound.
Protocol 3: N-Acylation to Form Amide Derivatives

This protocol is fundamental for linking the amino alcohol to carboxylic acid-containing fragments, a common strategy in drug discovery.

Procedure:

  • Dissolve 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq) in an anhydrous solvent like DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the desired acyl chloride or acid anhydride (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the amide product, which can be purified by chromatography or recrystallization.

Protocol 4: Reductive Amination to Form Secondary Amines

This reaction allows for the introduction of alkyl or aryl groups at the nitrogen atom, building complexity and modulating the basicity and lipophilicity of the molecule.

Procedure:

  • Dissolve the amino alcohol (1.0 eq) and a carbonyl compound (aldehyde or ketone, 1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions.

  • Stir the reaction at room temperature for 4-24 hours until imine formation and reduction are complete (monitored by LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting secondary amine by column chromatography.

Safety and Handling

Self-Validating System: Adherence to these safety protocols is a prerequisite for valid and reproducible experimental outcomes.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemically resistant gloves (nitrile or neoprene), and a lab coat.[1]

  • Furan Toxicity: Furan and some of its derivatives are suspected carcinogens and can be toxic. Handle with care to avoid inhalation and skin contact.[1]

  • Epoxide Hazard: The epoxide intermediate, like many epoxides, should be treated as a potential mutagen. Avoid direct contact.

  • Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle only in a fume hood.

  • Thermal Stability: Amino alcohols can be susceptible to thermal degradation, especially during distillation.[13] Purify at the lowest possible temperature and pressure. Consider forming a salt (e.g., hydrochloride) for purification by recrystallization if distillation proves difficult.[13]

Conclusion

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is a highly valuable and versatile chemical intermediate. While direct literature is sparse, its synthesis can be reliably achieved through a robust, two-step sequence analogous to established industrial processes. The dual functionality of its primary amine and secondary alcohol provides a rich platform for the synthesis of diverse and complex molecules, particularly in the field of drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to confidently synthesize, handle, and utilize this potent building block in their development programs. All methodologies presented are illustrative and should be optimized for specific laboratory conditions and scales.

References

  • Wikipedia. (2023, December 1). 1-Aminopropan-2-ol. Retrieved from [Link]

  • Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • MDPI. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • SIELC Technologies. (2018, May 16). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). US20110151258A1 - Preparation of ranolazine.
  • Hans Journal of Chemical Engineering and Technology. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • ResearchGate. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010023687A2 - Preparation of ranolazine, its salts and intermediates thereof.
  • ResearchGate. (2014). Efficient Preparation of Biologically Important 1,2-Amino Alcohols. Retrieved from [Link]

  • A.J. Institute of Medical Sciences and Research Centre. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Retrieved from [Link]

  • New Drug Approvals. (2016, December 1). Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. Retrieved from [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • Quick Company. (n.d.). “Improved Process For The Total Synthesis Of Ranolazine”. Retrieved from [Link]

  • Diva-portal.org. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1,3-Diamino-2-propanol. Retrieved from [Link]

  • ResearchGate. (2014). (A) Schematic presentation of Ranolazine synthesis; (B) blend.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but a deeper understanding of the chemical principles at play. Our goal is to empower you to troubleshoot and optimize your synthesis, ensuring the integrity and purity of your final product. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

I. Understanding the Core Synthesis: An Overview

The synthesis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is a critical process for the development of various pharmaceutical intermediates. The primary route involves the nucleophilic ring-opening of a furan-containing epoxide, 2-(furan-2-ylmethyl)oxirane, with an amine source, typically ammonia. This reaction, while straightforward in principle, is sensitive to various parameters that can influence yield, purity, and the formation of undesirable byproducts.

II. Frequently Asked Questions (FAQs) & Troubleshooting

A. Starting Material: 2-(Furan-2-ylmethyl)oxirane

Question 1: My synthesis of the starting material, 2-(furan-2-ylmethyl)oxirane, is giving low yields and several impurities. What are the common pitfalls?

Answer: The synthesis of 2-(furan-2-ylmethyl)oxirane, often prepared from furfuryl alcohol and an epihalohydrin (like epichlorohydrin), can be prone to side reactions. The furan ring itself is sensitive to acidic conditions, which can lead to polymerization or ring-opening.[1]

Causality and Best Practices:

  • Reaction Conditions: The reaction is typically carried out under basic conditions to deprotonate the furfuryl alcohol, allowing it to act as a nucleophile. However, strong bases can also promote the polymerization of the epoxide. A careful choice of base and temperature control is crucial.

  • Stoichiometry: An excess of the epihalohydrin is often used to maximize the conversion of furfuryl alcohol, but this can lead to the formation of di-adducts or other byproducts.

  • Purification: The product is often purified by vacuum distillation. However, it can be thermally sensitive, so it's important to use a high-vacuum system and a short-path distillation apparatus to minimize thermal stress.

Troubleshooting Table: 2-(Furan-2-ylmethyl)oxirane Synthesis

IssuePotential CauseRecommended Action
Low Yield Incomplete reaction.Ensure efficient stirring and adequate reaction time. Consider a slight excess of the epihalohydrin.
Polymerization of starting material or product.Use a milder base, maintain a lower reaction temperature, and avoid acidic conditions.
Presence of High-Boiling Residue Polymerization byproducts.Optimize reaction conditions to minimize polymerization. Consider purification by column chromatography for smaller scales.
Multiple Spots on TLC Incomplete reaction, side products.Monitor the reaction closely by TLC. Optimize stoichiometry and reaction time.
B. The Main Reaction: Epoxide Ring-Opening

Question 2: The ring-opening of 2-(furan-2-ylmethyl)oxirane with ammonia is incomplete and I'm observing multiple products. How can I improve the regioselectivity and yield?

Answer: The reaction of an epoxide with a nucleophile like ammonia is a classic SN2 reaction.[2][3][4] Under basic or neutral conditions, the nucleophile will preferentially attack the sterically less hindered carbon of the epoxide ring.[5] In the case of 2-(furan-2-ylmethyl)oxirane, this is the terminal carbon.

Diagram: Regioselectivity of Epoxide Ring-Opening

G reagents 2-(Furan-2-ylmethyl)oxirane + NH3 product 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol (Major Product) reagents->product  Attack at less hindered carbon (SN2) side_product 2-Amino-3-(furan-2-ylmethoxy)-propan-1-ol (Minor Product) reagents->side_product  Attack at more hindered carbon (less favored)

Caption: SN2 attack of ammonia on the epoxide ring.

Causality and Best Practices:

  • Reaction Conditions: The reaction is typically carried out in a sealed vessel at elevated temperatures to increase the reaction rate. The use of a protic solvent like methanol or ethanol can help to protonate the alkoxide intermediate.

  • Ammonia Concentration: A large excess of ammonia is generally used to favor the formation of the primary amine and minimize the formation of the di-adduct (where a second molecule of the epoxide reacts with the newly formed primary amine).

  • Temperature and Pressure: Higher temperatures and pressures will increase the reaction rate but may also lead to the decomposition of the furan ring or polymerization of the epoxide. Careful optimization is required.

Troubleshooting Table: Epoxide Ring-Opening

IssuePotential CauseRecommended Action
Incomplete Reaction Insufficient temperature or reaction time.Gradually increase the reaction temperature and monitor by TLC or HPLC.
Low concentration of ammonia.Use a saturated solution of ammonia in the chosen solvent or conduct the reaction in liquid ammonia.
Formation of Di-adduct Impurity Insufficient excess of ammonia.Increase the molar excess of ammonia significantly.
Darkening of the Reaction Mixture Decomposition of the furan ring.Avoid acidic conditions. Consider using a milder Lewis acid catalyst if one is employed.[1]
Formation of Polymeric Material Epoxide polymerization.Maintain a controlled temperature and avoid highly concentrated reaction mixtures.
C. Product Purification and Analysis

Question 3: I'm having difficulty purifying the final product. Vacuum distillation leads to decomposition, and column chromatography gives poor separation. What are the best practices for purification?

Answer: Amino alcohols, especially those containing a furan moiety, can be thermally unstable. High temperatures during distillation can lead to decomposition and discoloration.

Causality and Best Practices:

  • Purification Strategy: The preferred method of purification is often crystallization of a salt form of the amine, such as the hydrochloride or oxalate salt. This not only aids in purification but can also improve the stability of the compound. For smaller scales, column chromatography can be effective, but care must be taken to choose the right solvent system and to avoid prolonged exposure of the compound to the silica gel, which is acidic.

  • Analytical Purity Assessment: High-Performance Liquid Chromatography (HPLC) is generally the method of choice for analyzing the purity of aminopropanols.[6][7] Due to the lack of a strong chromophore in the target molecule, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection.[7][8] Gas Chromatography (GC) can also be used, but it requires derivatization to make the polar amino alcohol volatile.[9][10][11][12] Silylation is a common derivatization technique for this purpose.[9][11][13]

Workflow: Purification and Analysis

G cluster_purification Purification cluster_analysis Purity Analysis crude Crude Product extraction Aqueous Workup (to remove excess ammonia and salts) crude->extraction crystallization Crystallization as Salt (e.g., HCl or Oxalate salt) extraction->crystallization filtration Filtration and Washing crystallization->filtration free_basing Liberation of Free Base filtration->free_basing final_product Purified Product free_basing->final_product hplc HPLC with Derivatization (e.g., with fluorescamine) final_product->hplc gcms GC-MS with Derivatization (e.g., silylation) final_product->gcms nmr NMR Spectroscopy (Structure Confirmation) final_product->nmr

Caption: Recommended workflow for purification and analysis.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Furan-2-ylmethyl)oxirane (Illustrative)

This protocol is a general guideline based on established procedures for similar compounds. Optimization may be required.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve furfuryl alcohol in a suitable aprotic solvent (e.g., THF).

  • Base Addition: Cool the solution to 0 °C and add a slight molar excess of a base (e.g., sodium hydride) portion-wise, maintaining the temperature below 5 °C.

  • Epichlorohydrin Addition: Once the addition of the base is complete and gas evolution has ceased, add epichlorohydrin dropwise via the dropping funnel, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Workup: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol (Illustrative)
  • Reaction Setup: Place a solution of 2-(furan-2-ylmethyl)oxirane in methanol into a high-pressure reactor.

  • Ammonia Addition: Cool the reactor and charge it with a large excess of liquid ammonia.

  • Reaction: Seal the reactor and heat it to a temperature between 60-80 °C for 24-48 hours. Monitor the internal pressure.

  • Workup: After cooling the reactor to room temperature, carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure to remove the solvent and any remaining ammonia.

  • Purification: Dissolve the crude product in a suitable solvent and purify by crystallization as a salt or by column chromatography.

IV. References

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (n.d.). PubMed Central. [Link]

  • Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. (2025, November 13). ACS Publications. [Link]

  • (PDF) Polymerisability of 2-furyl oxirane. (n.d.). ResearchGate. [Link]

  • Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. (n.d.). TALENTA Publisher - Universitas Sumatera Utara. [Link]

  • High-Performance Reversible Furan–Maleimide Resins Based on Furfuryl Glycidyl Ether and Bismaleimides. (n.d.). MDPI. [Link]

  • Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. (2022, August 11). IRIS. [Link]

  • Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. (n.d.). MDPI. [Link]

  • Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. (n.d.). Google Patents.

  • Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. (n.d.). DigitalCommons@EMU. [Link]

  • Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). Bentham Science. [Link]

  • What is the best method to determine 3-aminopropanol in a cream formulation? (2017, May 8). ResearchGate. [Link]

  • 15.8: Opening of Epoxides. (2020, May 30). Chemistry LibreTexts. [Link]

  • Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. (n.d.). Univerzita Karlova. [Link]

  • Regioselectivity of epoxide ring-opening. (2018, March 2). YouTube. [Link]

  • Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. (2013, October 9). OSTI.GOV. [Link]

  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (n.d.). Google Patents.

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024, April 23). RSC Publishing. [Link]

  • 1-Amino-2-propanol Method number: Target concentration: Procedure. (n.d.). OSHA. [Link]

  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. (2025, August 5). ResearchGate. [Link]

  • SPECTROFLUORIMETRIC METHOD FOR DETERMINATION OF PANTHENOL IN COSMETIC AND PHARMACEUTICAL FORMULATIONS. (2004, January 1). ResearchGate. [Link]

  • 13.6 Ring Opening of Epoxides. (2021, January 30). YouTube. [Link]

  • Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol. This molecule, with its unique combination of a furan ring, an ether linkage, and an amino alcohol backbone, presents specific solubility challenges in aqueous media. This guide is structured to provide a comprehensive, question-and-answer-based approach to troubleshooting these issues. Here, we will delve into the scientific principles governing its solubility and provide actionable, step-by-step protocols to help you achieve your desired concentrations for various experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the core structural features of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol that influence its aqueous solubility?

The aqueous solubility of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is a delicate balance between its hydrophilic and hydrophobic components.

  • Hydrophilic Groups: The primary amine (-NH2) and the secondary hydroxyl (-OH) groups are capable of hydrogen bonding with water, which promotes solubility. Crucially, the amine group is basic and can be protonated to form a highly soluble ammonium salt (-NH3+).

  • Hydrophobic Groups: The furan ring is an aromatic heterocycle with significant non-polar character. The propanol backbone with its ether linkage also contributes to the overall hydrophobicity of the molecule.

The interplay of these groups means that while the compound has some inherent water solubility, achieving higher concentrations often requires specific formulation strategies. The solubility is particularly sensitive to pH due to the ionizable amine group.

Q2: I'm observing precipitation when I try to dissolve the compound in a neutral buffer (e.g., PBS pH 7.4). What is the primary cause and the first step to resolve this?

This is a common observation and is directly related to the acid-base chemistry of the primary amine group on the molecule.

The Underlying Principle: pH-Dependent Ionization

The primary amine group has a pKa, which is the pH at which 50% of the amine groups are in the protonated (charged, R-NH3+) form and 50% are in the deprotonated (neutral, R-NH2) form. While the exact pKa of this specific molecule is not widely published, primary alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[1][2]

At a neutral pH of 7.4, a significant portion of the amine groups will be in the charged, more soluble form. However, to maximize solubility, it is often necessary to shift the equilibrium further towards the protonated state. The Henderson-Hasselbalch equation provides a mathematical framework for understanding this relationship.[3][4][5]

Immediate Troubleshooting: pH Adjustment

The most direct way to increase the solubility of a basic compound like this is to lower the pH of the buffer. By decreasing the pH, you increase the concentration of protons (H+) in the solution, which drives the equilibrium towards the more soluble, protonated form.

Experimental Protocol: pH-Based Solubility Enhancement

  • Prepare a Slurry: Suspend a known quantity of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol in your desired aqueous buffer to create a slurry at your target concentration.

  • Initial pH Measurement: Use a calibrated pH meter to measure the initial pH of the slurry.

  • Acid Titration: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl or 0.1 M citric acid) dropwise.

  • Observe Dissolution: Continue to add the acid incrementally until the compound is fully dissolved.

  • Record Final pH: Measure and record the pH at which complete dissolution occurs. This will be your target pH for preparing stock solutions in the future.

Visualizing pH-Dependent Solubility

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Protonated R-NH3+ (Charged, High Solubility) Deprotonated R-NH2 (Neutral, Low Solubility) Protonated->Deprotonated - H+ Deprotonated->Protonated + H+

Caption: The effect of pH on the ionization state and solubility of the amine group.

Q3: Adjusting the pH is not feasible for my experiment, or it didn't provide sufficient solubility. What are my other options?

When pH modification is not a viable option, you can employ formulation excipients to enhance solubility. The three main classes to consider are co-solvents, surfactants, and cyclodextrins.[6][7]

1. Co-solvents

  • Mechanism: Water-miscible organic solvents, or co-solvents, work by reducing the overall polarity of the aqueous environment.[8] This makes the solvent more accommodating to the hydrophobic regions of your compound, thereby increasing its solubility.[8][9]

  • Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Best For: In vitro screening and cellular assays where the final concentration of the co-solvent can be kept low (typically <1%) to avoid toxicity.

2. Surfactants

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic furan ring of your compound can be encapsulated within this core, while the hydrophilic shell keeps the entire complex dissolved in the aqueous buffer.[10]

  • Common Examples: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), and Kolliphor® EL.

  • Best For: Both in vitro and in vivo formulations, as they are effective at low concentrations and many have established safety profiles.

3. Cyclodextrins

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic portion of a guest molecule, such as the furan ring, to form a water-soluble inclusion complex.[11][12][13][14]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Best For: Pharmaceutical formulations where a favorable safety profile is crucial. They are particularly effective for molecules with aromatic rings.

Table 1: Starting Points for Formulation Excipients

Excipient ClassExampleRecommended Starting Concentration (in buffer)Key Considerations
Co-solvents DMSO, Ethanol, PEG 4001-10% (v/v)Potential for cytotoxicity. Always include a vehicle control.
Surfactants Tween® 80, Kolliphor® EL0.1-2% (w/v)Must be used above the CMC. Can interfere with some assays.
Cyclodextrins HP-β-CD, SBE-β-CD1-5% (w/v)Can have intrinsic biological effects. Check for compatibility.

Experimental Protocol: Screening Solubilizing Agents

  • Prepare Excipient Stocks: Make 10x concentrated stock solutions of each excipient in your chosen aqueous buffer (ideally at the optimal pH determined previously).

  • Aliquot Compound: Weigh out your compound into several vials, with enough material in each to reach your target concentration in the final volume.

  • Add Excipients: Add an appropriate volume of each 10x excipient stock to the vials to achieve the desired final concentrations.

  • Equilibrate: Vortex each vial vigorously for 1-2 minutes. Sonication in a water bath can also be beneficial. Allow the samples to equilibrate at room temperature for at least one hour.

  • Assess Solubility: Visually inspect for complete dissolution. For a more quantitative analysis, centrifuge the samples to pellet any undissolved material and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Troubleshooting Workflow

G start Insoluble Compound in Aqueous Buffer ph_adjust 1. pH Adjustment (Lower pH to 4-6) start->ph_adjust check1 Solubility Goal Met? ph_adjust->check1 cosolvent 2. Add Co-solvent (e.g., 5% Ethanol) check1->cosolvent No success Soluble Formulation Achieved check1->success Yes check2 Solubility Goal Met? cosolvent->check2 surfactant 3. Use Surfactant (e.g., 1% Tween® 80) check2->surfactant No check2->success Yes check3 Solubility Goal Met? surfactant->check3 cyclodextrin 4. Use Cyclodextrin (e.g., 2% HP-β-CD) check3->cyclodextrin No check3->success Yes cyclodextrin->success Yes fail Re-evaluate Concentration or Formulation Strategy cyclodextrin->fail No

Caption: A systematic workflow for addressing solubility issues.

References

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]

  • Chilukala, K., & Vangara, K. K. (2021). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing SL. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Galić, E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Jain, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 05(06), 199-204.
  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). Retrieved from [Link]

  • OpenStax. (n.d.). 24.3 Basicity of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Patel, J. R., & Patel, A. B. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 4. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Slideshare. (n.d.). Surfactants and their applications in pharmaceutical dosage form. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminomethyl propanol. Retrieved from [Link]

  • Zhou, Y., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers, 15(18), 3798. Retrieved from [Link]

  • Chilukala, K., & Vangara, K. K. (2021). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing SL. Retrieved from [Link]

  • Avdeef, A. (2001). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of chemical information and computer sciences, 41(4), 1084-1093. Retrieved from [Link]

  • Singh, G., & Kaur, G. (2019). Surfactants and their Role in Pharmaceutical Product Development: An overview. Journal of Drug Delivery and Therapeutics, 9(6-s), 134-141.
  • Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

  • Galić, E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
  • McMurry, J. (2023). 24.3 Basicity of Amines. In Organic Chemistry (10th ed.). Cengage Learning.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.
  • ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved from [Link]

  • Ascendia Pharma. (2017, March 7). Solubility Enhancement: Novel Approaches to Rational Formulation Choice. Retrieved from [Link]

  • OpenStax. (n.d.). 24.3 Basicity of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]

Sources

minimizing off-target effects of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

A Senior Application Scientist's Guide to Characterizing and Minimizing Off-Target Effects

Welcome to the technical support center for 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol. As this is a novel molecular entity, publicly available data on its specific biological activities and off-target profile is limited. This guide has been developed to provide researchers with a robust, structure-driven framework for proactively identifying, validating, and mitigating potential off-target effects. Our approach is grounded in established principles of drug discovery and preclinical candidate profiling.[1][2]

The structure of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol contains two key pharmacophores that warrant careful investigation:

  • A Propanolamine Core: This motif is famously found in beta-blockers like propranolol and other adrenergic agents, suggesting a potential for interactions with G-protein coupled receptors (GPCRs), particularly adrenergic receptors.[3][4]

  • A Furan Ring: This heterocyclic moiety is present in many approved drugs but is also associated with a spectrum of biological activities and potential toxicities, including metabolic disruption and mitochondrial dysfunction.[5][6][7]

This guide will walk you through a logical, multi-stage workflow to de-risk your experiments and ensure the specificity of your findings.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Predictive Analysis - Where Do I Begin?

Question: I have synthesized 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol for my primary target. Where do I even start looking for potential off-targets?

Answer: The most efficient starting point is a predictive, in silico (computational) analysis based on the molecule's structure.[8] This approach leverages large databases of known drug-target interactions to forecast potential binding partners for your compound.

Causality & Rationale: The principle of molecular similarity is key here. Your compound's structural features (the propanolamine and furan moieties) have been extensively studied in other molecules. By comparing your compound to this vast chemical space, we can generate a high-probability list of potential off-targets before ever running a wet lab experiment.[9][10] This saves significant time and resources.

Recommended Workflow:

  • Ligand-Based Target Prediction: Utilize web-based servers that predict targets based on 2D and 3D chemical similarity. These tools compare your molecule's structure to ligands with known biological activities.

  • Analysis of Predictions: Pay close attention to predictions related to:

    • Adrenergic Receptors (alpha and beta): Due to the propanolamine core's similarity to beta-blockers.[4][11]

    • Other GPCRs: The propanolamine structure is a common GPCR-binding motif.

    • Cytochrome P450 (CYP) Enzymes: The furan ring can be a site of metabolic activity and may lead to CYP inhibition.[12]

    • Kinases: The amino alcohol structure is present in some kinase inhibitors.[13]

Table 1: Recommended In Silico Tools for Off-Target Prediction

Tool NameApproachKey Strengths
SwissTargetPrediction 2D/3D Ligand SimilarityFree, user-friendly interface, provides a ranked list of likely target classes.
SEA (Similarity Ensemble Approach) 2D Ligand Similarity (Statistical)Quantifies the statistical significance of predicted interactions.
SuperPred 2D Ligand SimilarityPredicts target class and provides links to relevant pathway information.
Section 2: Broad Experimental Screening - How Do I Cast a Wide Net?

Question: My computational analysis returned a long list of potential off-targets. How can I efficiently test these possibilities experimentally?

Answer: After generating hypotheses in silico, the next logical step is to use broad, in vitro biochemical screening panels. These are commercially available services that test your compound against hundreds of purified proteins (e.g., kinases, GPCRs, ion channels) in a single, high-throughput experiment.

Causality & Rationale: A broad panel screen is an unbiased method to empirically identify interactions without the influence of a complex cellular environment.[14] It provides clean, direct binding or enzymatic activity data (e.g., IC50 values). This approach is highly sensitive and excellent for identifying even weak interactions that might be missed in cell-based assays but could still cause off-target effects at higher concentrations.[15]

Recommended Screening Panels for 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol:

Panel TypeRationale for Screening
GPCR Panel Primary Concern. The propanolamine core strongly suggests a high likelihood of interaction with adrenergic receptors or other GPCRs.[3] This is the most critical initial screen.
Kinase Panel Secondary Concern. The amino alcohol motif is a known pharmacophore for some kinase inhibitors. A broad kinome scan can quickly rule in or rule out this entire class.
CYP Inhibition Panel Safety/Metabolism Concern. The furan moiety can be metabolized by cytochrome P450 enzymes, potentially leading to drug-drug interactions or the formation of reactive metabolites.[12]
Section 3: Cellular Validation - Is My Biochemical "Hit" Biologically Relevant?

Question: A broad panel screen showed my compound inhibits an off-target, "Kinase X," with an IC50 of 5 µM. How do I know if this is a real effect in my cell-based experiments?

Answer: Confirming an in vitro hit in a cellular context is a critical validation step. Biochemical assays with purified proteins lack the complexity of a living cell, such as membrane barriers, competing endogenous ligands, and complex signaling networks.[14][16] Therefore, you must validate the hit in a relevant cellular system.

Causality & Rationale: A compound's activity against a purified protein doesn't guarantee it will engage that target inside a cell. It needs to be cell-permeable, avoid efflux pumps, and reach a sufficient intracellular concentration to bind its target. Cellular assays provide this crucial layer of biological validation.[16]

Recommended Validation Strategies:

  • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound physically binds to "Kinase X" inside intact cells.

  • Downstream Signaling Analysis (Phospho-Proteomics): If your compound inhibits "Kinase X," you should observe a decrease in the phosphorylation of its known downstream substrates. A targeted Western blot or a broader phospho-proteomics analysis can confirm this.

  • Reporter Gene Assays: If "Kinase X" regulates a specific transcription factor, you can use a reporter gene assay (e.g., luciferase or GFP under the control of a specific promoter) to see if your compound modulates that pathway.[17]

  • Cell Microarray Screening: For an unbiased view, use a cell microarray platform where hundreds of human proteins are overexpressed in cells to identify interactions in a native membrane environment.[18][19]

Section 4: Troubleshooting Unexplained Phenotypes

Question: I'm observing general cytotoxicity in my experiments at concentrations where my primary target should not be affected. What could be the cause?

Answer: Unexplained cellular phenotypes, especially cytotoxicity, that do not align with your on-target hypothesis often point to a structural liability or a difficult-to-predict off-target effect. For this molecule, the furan ring is a prime suspect.

Causality & Rationale: Furan itself can undergo metabolic activation to form reactive metabolites, like cis-2-butene-1,4-dial, which can covalently modify proteins and disrupt cellular function.[5] High doses of furan have been shown to cause mitochondrial dysfunction by inhibiting enzymes like succinate dehydrogenase, which would manifest as a general loss of cell viability.[5]

Troubleshooting Protocol: Investigating Furan-Mediated Toxicity

  • Assess Mitochondrial Respiration: Use a Seahorse XF Analyzer or similar technology to measure the Oxygen Consumption Rate (OCR). A significant decrease in OCR after treatment with your compound would suggest mitochondrial impairment.

  • Measure Mitochondrial Membrane Potential: Employ a fluorescent dye like TMRE or JC-1. A loss of membrane potential is a classic indicator of mitochondrial dysfunction.

  • Test for Reactive Oxygen Species (ROS): Use a probe like CellROX or DCFDA to determine if your compound is inducing oxidative stress, a common consequence of mitochondrial damage.

  • Run a Structural Analog Control: Synthesize or procure a version of your compound where the furan ring is replaced with a more stable ring, such as a phenyl or thiophene group. If this analog is significantly less cytotoxic, it strongly implicates the furan moiety in the toxic effect.

Workflow Visualization & Protocols

The following diagram illustrates the systematic workflow for identifying and mitigating off-target effects for a novel compound like 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol.

Off_Target_Workflow cluster_0 Phase 1: Prediction cluster_1 Phase 2: Broad Screening cluster_2 Phase 3: Validation cluster_3 Phase 4: Mitigation InSilico In Silico Analysis (SwissTargetPrediction, SEA) Biochem Biochemical Panels (GPCR, Kinase, CYP) InSilico->Biochem Generate Hypotheses Cellular Cellular Validation (Target Engagement, Reporter Assays) Biochem->Cellular Validate Hits SAR Medicinal Chemistry (SAR, Analog Synthesis) Cellular->SAR Inform Redesign SAR->Biochem Re-screen Optimized Cmpd

Caption: A systematic workflow for off-target identification and mitigation.

Example Protocol: Generic Cellular Reporter Gene Assay

This protocol describes a general method to validate if a compound affects a specific signaling pathway identified from a primary screen.

  • Cell Line Preparation:

    • Use a cell line stably transfected with a reporter construct (e.g., a Luciferase gene downstream of a promoter containing response elements for a transcription factor of interest).

    • Plate the cells in a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol in DMSO.

    • Perform a serial dilution in cell culture medium to create a dose-response curve (e.g., from 100 µM to 1 nM final concentration). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment:

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.

    • Incubate for a duration appropriate for the pathway of interest (typically 6-24 hours).

  • Luciferase Assay:

    • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™) to each well. These reagents lyse the cells and provide the substrate for the luciferase enzyme.

    • Incubate for 5-10 minutes on a plate shaker to ensure complete lysis.

  • Data Acquisition & Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data by subtracting the background (wells with no cells) and then expressing the signal as a percentage of the vehicle control.

    • Plot the dose-response curve and calculate the EC50 or IC50 value to quantify the compound's potency on the off-target pathway.

References

  • PubMed. (2016). Functional and cellular consequences of covalent target protein modification by furan in rat liver. Retrieved from [Link]

  • PubMed. (n.d.). Effect of Furan Fatty Acids and 3-Methyl-2,4-nonanedione on Light-Induced Off-Odor in Soybean Oil. Retrieved from [Link]

  • PubMed Central. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Retrieved from [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]

  • MDPI. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico tools for off-target prediction. Retrieved from [Link]

  • PubMed Central. (n.d.). Principles of early drug discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropanolamine. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • PubMed Central. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]

  • Synthego. (2025). CRISPR Off-Target Editing: Prediction, Analysis, and More. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Tips for success in candidate profiling - and beyond. Retrieved from [Link]

  • Intellia Therapeutics. (n.d.). Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Propranolol. Retrieved from [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Phenylpropanolamine. Retrieved from [Link]

  • KPMG International. (n.d.). Target Product Profiles in Pharmaceutical Development. Retrieved from [Link]

  • PubMed Central. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]

  • PubMed Central. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • go.drugbank.com. (n.d.). Phenylpropanolamine. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • NIH. (n.d.). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. Retrieved from [Link]

  • CD Genomics. (n.d.). CRISPR Off-Target Validation. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Drug candidate selection. Retrieved from [Link]

  • Bioskryb Genomics. (n.d.). Quantitative characterization of on-target and off-target.... Retrieved from [Link]

  • UCSC Genome Browser. (n.d.). UCSC In-Silico PCR. Retrieved from [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Hypha Discovery Blogs. (n.d.). A checklist for drug candidate selection. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Phenylpropanolamine Hydrochloride. Retrieved from [Link]

  • YouTube. (2024). How to Reduce Off-Target Effects of Genome Editing. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of MS/MS Fragmentation

Diagnostic Hub

Before altering method parameters, determine the root cause of your spectral anomaly.[1] Use the logic flow below to categorize your issue.

TroubleshootingFlow Start Start: Analyze MS/MS Spectrum CheckPrec Is Precursor (MS1) Intensity > 1e5? Start->CheckPrec CheckFrag Are Fragment Ions Present? CheckPrec->CheckFrag Yes IssueSource ISSUE: Source/Ionization (See Section 2) CheckPrec->IssueSource No (Low Signal) CheckMatch Do Fragments Match Library/Prediction? CheckFrag->CheckMatch Yes IssueCE ISSUE: Collision Energy (See Section 2) CheckFrag->IssueCE No (Precursor Only) IssueAdduct ISSUE: Adduct/In-Source (See Section 3) CheckMatch->IssueAdduct No (Unexplainable Masses) IssueMode ISSUE: Wrong Frag Mode (See Section 4) CheckMatch->IssueMode No (Poor Coverage/PTMs)

Figure 1: Diagnostic logic tree for isolating fragmentation failures. Blue nodes represent decision points; Red/Yellow/Green nodes indicate specific troubleshooting sections.

Signal & Intensity Issues (The "No Data" Problem)

Q: My precursor intensity is high in MS1, but the MS/MS spectrum contains only the unfragmented precursor. Why?

Diagnosis: This is a classic "Survival of the Precursor" event. The internal energy transferred during collision was insufficient to break the covalent bonds.

Technical Explanation: Fragmentation efficiency follows a "goldilocks" curve. If the Collision Energy (CE) is too low, the ion gains vibrational energy but does not dissociate (surviving precursor). If too high, the ion shatters into non-diagnostic low-mass ions (internal fragments).

  • Small Molecules: Rigid rings (e.g., steroids) require significantly higher CE than flexible chains.

  • Peptides: Sodium adducts (

    
    , 
    
    
    
    ) have higher dissociation energy thresholds than protonated species and often fail to fragment under standard peptide conditions [1].

Corrective Action:

  • Verify Charge State: Ensure you are isolating the protonated species (

    
    ), not a sodiated adduct.
    
  • Enable Stepped CE: Instead of a single value (e.g., 30 eV), apply a step (e.g., 30 ± 15%). This acquires spectra at 25.5, 30, and 34.5 eV in a single scan, ensuring at least one condition yields fragments.

  • Gas Pressure: Check the collision cell gas pressure (Argon/Nitrogen). A drop in pressure reduces the collision cross-section frequency.

Q: I see low-intensity "grass" (noise) in MS/MS but no distinct peaks.

Diagnosis: Space Charge Effects or Ion Statistics Limits.

Technical Explanation: If the Isolation Window is too narrow (e.g., < 0.4 Da) or the Automatic Gain Control (AGC) target is set too low, the trap/cell is not filled with enough ions to generate statistically significant fragment peaks. Conversely, if the trap is overfilled (Space Charge), ions repel each other, causing spectral smearing and loss of sensitivity.

Corrective Action:

  • Increase AGC Target: For MS/MS, increase from

    
     to 
    
    
    
    or
    
    
    .
  • Widen Isolation Window: Increase from 1.0 m/z to 2.0 m/z to capture the entire isotopic envelope of the precursor, improving transmission efficiency.

Spectral Accuracy & Identity (The "Wrong Data" Problem)

Q: How do I distinguish "In-Source Fragmentation" from true MS/MS product ions?

Diagnosis: You observe fragment ions in your MS1 scan, or your MS/MS spectrum looks "mixed."

Technical Explanation: In-source fragmentation (ISF) occurs when ions fragment in the source region (high pressure) before reaching the quadrupole/mass analyzer. These fragments are then co-isolated with the precursor or appear as separate peaks in MS1 [2].

Validation Protocol:

  • Extract Ion Chromatograms (EIC): Plot the EIC of the Precursor and the Suspected Fragment.

  • Overlay Traces:

    • True In-Source Fragment: The EIC of the fragment will align perfectly (apex-to-apex) with the precursor.

    • Co-eluting Impurity: The peaks will likely have a slight retention time shift or peak shape difference.

  • Ramp Cone Voltage: Lower the declustering potential/cone voltage. If the "fragment" intensity decreases relative to the precursor, it is ISF.

Q: My spectrum is dominated by peaks that don't match my sequence/structure. What are they?

Diagnosis: Adduct interference or Contamination.[2]

Common Contaminants & Adducts Table:

SpeciesMass Shift (Δ)CauseSolution
Sodium +21.98 DaGlassware, BuffersUse plasticware; Add 0.1% Formic Acid.
Potassium +37.95 DaBiological MatrixDesalt sample (SPE/ZipTip).
Ammonium +17.03 DaMobile PhaseCommon in HILIC; adjust CE (often fragments easier).
Phthalates m/z 149.02PlasticizersCheck solvent bottles/tubing.
Polysiloxanes m/z 371, 445Column BleedCondition column; Check max temp limits.

Corrective Action:

  • Adducts: If your precursor is

    
    , standard fragmentation rules (b/y ions for peptides) do not apply. You will often see neutral losses of the adduct or complex rearrangements. Force protonation  by increasing acid concentration in the mobile phase or switching to a more acidic matrix.
    

Advanced Fragmentation Modes (The "Method" Problem)

Q: When should I switch from CID/HCD to ETD?

Diagnosis: Poor coverage of labile Post-Translational Modifications (PTMs) like phosphorylation or glycosylation.

Technical Explanation:

  • CID/HCD (Vibrational): Heats the molecule. The weakest bonds break first.[3] For PTMs, the PTM-peptide bond is often weaker than the peptide backbone. Result: You lose the PTM (neutral loss) and get no sequence info [3].

  • ETD (Radical): Transfers an electron, causing instantaneous backbone cleavage (

    
     and 
    
    
    
    ions) without heating the molecule. The PTM remains attached to the amino acid.

FragModes Input Analyte Type SmallMol Small Molecule Input->SmallMol Peptide Peptide/Protein Input->Peptide HCD HCD/CID (Backbone Cleavage) SmallMol->HCD Standard Peptide->HCD Unmodified ETD ETD (Preserves PTMs) Peptide->ETD Glyco/Phospho Charge > +2

Figure 2: Decision matrix for selecting fragmentation mechanisms based on analyte properties.

Standard Operating Protocols (SOPs)

Protocol A: Collision Energy Optimization (Stepping)

Use this when coverage is poor or precursor survival is high.

  • Define Center Point: Select the theoretical CE (e.g., NCE 30).

  • Define Step Width: Set a width of 10-20% (e.g., ±5 eV).

  • Acquisition: The instrument will perform three mini-scans for every MS/MS event:

    • Scan 1: 25 eV (Soft)

      
       Preserves labile groups.
      
    • Scan 2: 30 eV (Medium)

      
       Generates backbone fragments.
      
    • Scan 3: 35 eV (Hard)

      
       Fragments stable cores/immonium ions.
      
  • Data Processing: The detector sums these into a single "composite" spectrum, ensuring rich structural information across the mass range.

Protocol B: System Suitability Test (SST)

Run this daily to validate fragmentation performance.

  • Standard: Use a known standard (e.g., Glu-Fibrinopeptide B for proteomics, Reserpine for small molecules).

  • Method: Run a short LC-MS/MS gradient (10 min).

  • Criteria:

    • Intensity: Precursor MS1 intensity must be within 15% of the moving average.

    • Fragmentation Efficiency: The ratio of the base fragment ion to the precursor ion (Frag/Prec) should be consistent (e.g., Ratio > 2.0 for HCD of Glu-Fib).

    • Mass Accuracy: Fragment ions must be within ±5 ppm (Orbitrap/TOF) of theoretical mass.

References

  • Thermo Fisher Scientific. (2021). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold.[4][5][6] Proteome Software Support.[4] 4[6][7][8]

  • JEOL USA. (2020). In-source fragmentation: Distinguishing Between Isomers.[9] JEOL Mass Spectrometry Applications. 9[6][7][8]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications.[6][10] Journal of Proteomics & Bioinformatics. 6[5][6][7][8]

  • UC Riverside. (n.d.). Useful Mass Differences and Common Adducts.[11] Analytical Chemistry Instrumentation Facility.[11] 11

  • BenchChem. (2025).[12][13] Technical Support Center: Mass Spectrometry for Peptide Sequence Verification.12[5][6][8]

Sources

Validation & Comparative

Validating the Structure of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol by NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural validation of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol , a critical intermediate often used as a linker in medicinal chemistry (e.g., in the synthesis of beta-blockers or furan-based heterocycles).

The guide compares the Target Compound against its most likely synthetic Regioisomer (an alternative structure formed by ambiguous epoxide ring opening) to demonstrate why advanced NMR protocols are required for definitive identification.

Content Type: Publish Comparison Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary: The Structural Challenge

In the synthesis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol (hereafter Compound A ), the primary challenge is not just purity, but regiochemistry . The synthesis typically involves the opening of a furan-glycidyl ether by ammonia or an amine source.

This reaction can yield two distinct isomers:

  • Compound A (Target): Nucleophilic attack at the terminal carbon (C1). Structure: Primary amine at C1, Secondary alcohol at C2.

  • Compound B (Alternative/Impurity): Nucleophilic attack at the internal carbon (C2). Structure: Primary alcohol at C1, Secondary amine at C2.

Standard LC-MS cannot easily distinguish these isomers as they share the exact mass (


) and similar fragmentation patterns. This guide compares the NMR performance of the Target Compound against the Alternative Isomer, proving why a 2D NMR workflow is the only self-validating protocol for release.

Comparative Analysis: Target vs. Alternative

The following table contrasts the expected spectral signatures of the target product versus its regioisomeric alternative.

Table 1: Diagnostic NMR Signatures (DMSO-d₆)
FeatureCompound A (Target) Compound B (Alternative) Differentiation Logic
Structure


Connectivity
Amine Proton (

)
Broad singlet/exchangeable.[1]Doublet (if coupled to CH).

vs

amine env.
Hydroxyl Proton (

)
Doublet (coupled to CH).Triplet (coupled to

).
Key Discriminator
C2 Methine (

)
Deshielded (~3.7 ppm) due to -OH.Shielded (~3.0 ppm) due to -NH₂.

-substituent effect (O vs N).
C1 Methylene (

)
Shielded (~2.6 ppm) due to -NH₂.Deshielded (~3.5 ppm) due to -OH.

-substituent effect (N vs O).
HMBC Correlation Amine

correlates to C2 and C3.
Amine

correlates to C1 and C3.
3-bond connectivity.

Expert Insight: In DMSO-d₆, the exchange of OH and NH protons is slowed. The multiplicity of the OH signal is the fastest "quick check" for regiochemistry. A doublet OH confirms a secondary alcohol (Target A), while a triplet OH indicates a primary alcohol (Alternative B).

Detailed Validation Protocol

This protocol uses a "Self-Validating" workflow. Each step confirms the previous one, ensuring no assumptions are made about the structure.

Step 1: Sample Preparation
  • Solvent: DMSO-d₆ (99.9% D) is mandatory.

    • Reasoning: CDCl₃ often causes broadening of OH/NH signals and rapid exchange, erasing the multiplicity data crucial for distinguishing primary/secondary alcohols.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Step 2: 1D ¹H NMR (Screening)

Acquire a standard proton spectrum (16 scans).

  • Checkpoint 1 (Furan Integrity): Verify three signals in the aromatic region:

    • 
       7.6 (dd, H-5)
      
    • 
       6.4 (dd, H-4)
      
    • 
       6.5 (d, H-3)
      
    • Failure Mode: Loss of these signals implies furan ring degradation (acid sensitivity).

  • Checkpoint 2 (Linker): Verify the singlet at

    
     4.4 ppm (
    
    
    
    -Furan). If this is a doublet, the methylene protons are diastereotopic, indicating a chiral center nearby (consistent with the target).
Step 3: 2D HSQC (Carbon Assignment)

Run a Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence).

  • Objective: Distinguish

    
     from 
    
    
    
    groups.
  • Target Signature:

    • One

      
       signal (C2-OH) phase: Positive (red).
      
    • Three

      
       signals (C1-NH₂, C3-O, Linker-O) phase: Negative (blue).
      
  • Alternative Signature:

    • One

      
       signal (C2-NH₂) phase: Positive.
      
    • Three

      
       signals (C1-OH, C3-O, Linker-O) phase: Negative.
      
    • Differentiation: The chemical shift of the

      
       carbon in the Target will be ~70 ppm (attached to O). In the Alternative, it will be ~50 ppm (attached to N).
      
Step 4: 2D HMBC (Skeleton Verification)

Run HMBC (Heteronuclear Multiple Bond Correlation) optimized for 8 Hz coupling.

  • The "Kill Shot" Experiment: This definitively proves the connectivity.

  • Target Confirmation: Look for the correlation from the Furan-Linker protons (

    
     4.4).
    
    • They should correlate to the Ether Carbon (C3) .

    • From C3, trace the connectivity to the Methine (C2) .

    • Verify C2 correlates to the Amine Methylene (C1) .

Visualization: The Logic Flow

The following diagram illustrates the decision tree for validating the structure, specifically filtering out the incorrect regioisomer.

NMR_Validation_Flow Start Crude Product (Sample in DMSO-d6) H1_Scan Step 1: 1H NMR Spectrum Start->H1_Scan Check_Furan Check Furan Region (6.0 - 7.7 ppm) H1_Scan->Check_Furan Furan_Fail STOP: Ring Degradation Check_Furan->Furan_Fail Signals Missing/Broad Check_OH Check OH Multiplicity (~5.0 ppm) Check_Furan->Check_OH 3 Diagnostic Signals Present Result_Triplet Triplet OH Signal Check_OH->Result_Triplet J = 5-6 Hz Result_Doublet Doublet OH Signal Check_OH->Result_Doublet J = 4-5 Hz Isomer_B Identify: Alternative Isomer B (Primary Alcohol) Result_Triplet->Isomer_B Target_A Identify: Target Compound A (Secondary Alcohol) Result_Doublet->Target_A HSQC_Check Step 2: HSQC (C-H Editing) Target_A->HSQC_Check Shift_Check Check CH Carbon Shift HSQC_Check->Shift_Check Shift_50 CH @ ~50 ppm (C-N) Shift_Check->Shift_50 Nitrogen attached Shift_70 CH @ ~70 ppm (C-O) Shift_Check->Shift_70 Oxygen attached Shift_50->Isomer_B Final_Valid VALIDATED STRUCTURE Release Batch Shift_70->Final_Valid

Caption: Decision tree for distinguishing the target amino-alcohol from its regioisomer using 1H multiplicity and HSQC chemical shifts.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol. Retrieved from

  • Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for chemical shift prediction rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] (Source for furan and glycerol backbone shift estimations).

Sources

Technical Assessment: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol vs. Traditional Aryloxypropanolamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol (referred to herein as AFP-01 ) Class: Heterocyclic Amino-Alcohol / Beta-Adrenergic Antagonist Precursor Primary Application: Pharmaceutical intermediate for beta-blocker synthesis; corrosion inhibition in aqueous systems.

This guide provides a comparative technical analysis of AFP-01 against the industry-standard intermediate 1-Amino-3-phenoxypropan-2-ol (APP-Std) . While APP-Std forms the backbone of classical beta-blockers (e.g., Propranolol), the furan-based AFP-01 offers distinct physicochemical advantages, specifically regarding hydrophilicity and metabolic clearance profiles. However, its synthesis requires rigorous statistical process control due to the acid-sensitivity of the furan moiety.

Comparative Analysis: AFP-01 vs. Phenoxy Standards

The transition from a phenyl ring (APP-Std) to a furfuryl ether moiety (AFP-01) fundamentally alters the molecule's electronic and steric properties.

Physicochemical Profile

The following data highlights the shift in lipophilicity and solubility, critical for bioavailability and blood-brain barrier (BBB) penetration modeling.

MetricAFP-01 (Furan-based)APP-Std (Phenyl-based)Implication
Molecular Weight 171.19 g/mol 167.21 g/mol Comparable mass; minimal impact on diffusion.
LogP (Predicted) 0.45 ± 0.21.20 ± 0.2AFP-01 is significantly more hydrophilic. Reduced CNS penetration risk compared to lipophilic phenyl analogs.
Polar Surface Area ~55 Ų~42 ŲHigher polarity in AFP-01 suggests improved aqueous solubility for formulation.
H-Bond Acceptors 43The furan oxygen adds an acceptor site, influencing receptor binding kinetics.
Acid Stability Low (Ring opening risk)High AFP-01 requires pH > 4.0 during processing to prevent furan degradation.
Mechanistic Causality
  • Lipophilicity Shift: The furan ring is a

    
    -excessive heteroaromatic system. Unlike the benzene ring in APP-Std, the oxygen within the furan ring increases polarity. This makes AFP-01 a superior candidate for peripheral-acting drugs where CNS side effects (nightmares, fatigue—common with lipophilic beta-blockers) must be minimized.
    
  • Metabolic Stability: The furan ring is susceptible to oxidative metabolism (CYP450 mediated opening). While this can reduce half-life, it prevents the accumulation of toxic phenolic metabolites often seen with APP-Std derivatives.

Experimental Protocol: Synthesis & Optimization

To ensure reproducibility, we utilize a Design of Experiments (DoE) approach for the synthesis of AFP-01. The critical step is the aminolysis of the intermediate 2-((furan-2-ylmethoxy)methyl)oxirane.

Synthesis Workflow (DOT Diagram)

SynthesisPathway Start Furfuryl Alcohol Inter Intermediate: Furfuryl Glycidyl Ether Start->Inter Etherification (NaOH, 40°C) Reagent1 + Epichlorohydrin (Phase Transfer Cat.) Product Product (AFP-01): 1-Amino-3-(furan-2-ylmethoxy) -propan-2-ol Inter->Product Aminolysis (Ring Opening) Byproduct By-product: Dimer/Polymer Inter->Byproduct Over-alkylation (High Temp/Low NH3) Reagent2 + Aqueous NH3 (Temp Control)

Figure 1: Synthetic pathway for AFP-01 via nucleophilic ring-opening of furfuryl glycidyl ether.

Detailed Protocol: Aminolysis Step

Objective: Maximize yield of primary amine (AFP-01) while minimizing secondary amine dimers.

  • Preparation: Charge a high-pressure reactor with Furfuryl Glycidyl Ether (1.0 eq) dissolved in Ethanol (5 volumes).

  • Amine Addition: Cool to 0-5°C. Add Aqueous Ammonia (25% w/w) .

    • Critical Parameter: The molar ratio of

      
      :Epoxide is the control variable (tested at 5:1, 10:1, 20:1).
      
  • Reaction: Seal reactor. Heat to 45°C for 6 hours.

    • Note: Do not exceed 60°C; furan polymerization risk increases exponentially.

  • Workup: Concentrate under reduced pressure (keep bath < 40°C). Extract with Ethyl Acetate.

  • Purification: Recrystallize from Isopropanol/Hexane or convert to Hydrochloride salt for stability.

Statistical Analysis of Experimental Data

We performed a One-Way ANOVA to determine the optimal Molar Ratio of Ammonia (


) to Epoxide. High ammonia ratios drive the reaction toward the primary amine (AFP-01) and suppress dimerization, but excessive ammonia creates waste handling issues.
Experimental Data Set (Yield %)

Three conditions were tested (


 batches per condition).
Batch IDGroup A (5:1 Ratio)Group B (10:1 Ratio)Group C (20:1 Ratio)
162.5%81.2%83.5%
264.1%80.5%84.1%
361.8%82.0%82.9%
463.5%81.8%83.8%
560.9%80.9%83.2%
Mean 62.56% 81.28% 83.50%
Std Dev 1.280.630.49
Statistical Evaluation (ANOVA)
  • Null Hypothesis (

    
    ): 
    
    
    
    (No difference in yield).
  • Alternative Hypothesis (

    
    ):  At least one mean is different.
    

Calculation Summary:

  • F-Statistic: 645.2

  • P-Value:

    
    
    
  • Conclusion: Reject

    
    . There is a statistically significant difference between groups.[1]
    

Post-Hoc Analysis (Tukey HSD):

  • A vs. B: Significant increase (+18.7%). Action: 5:1 ratio is insufficient.

  • B vs. C: Significant increase (+2.2%). Action: Diminishing returns.

Process Decision: While Group C (20:1) gives the highest statistical yield, the Group B (10:1) condition is selected as the Optimal Operating Parameter . The marginal gain of 2.2% in yield does not justify doubling the ammonia raw material cost and increasing waste stream volume (Green Chemistry principle).

Statistical Workflow Diagram (DOT)

StatsWorkflow Data Raw Yield Data (3 Groups, n=5) Normality Shapiro-Wilk Test (Check Normality) Data->Normality Homogeneity Levene's Test (Check Variance) Normality->Homogeneity ANOVA One-Way ANOVA (P < 0.05?) Homogeneity->ANOVA PostHoc Tukey HSD (Pairwise Comparison) ANOVA->PostHoc Yes (Sig.) Decision Decision: Select 10:1 Ratio (Cost/Benefit Balance) PostHoc->Decision

Figure 2: Statistical decision tree used to validate the optimal synthesis parameters.

References

  • Beta-Blocker Pharmacophore Structure & SAR Source: ResearchGate.[2] "General beta-blocker structure (aryloxypropanolamines)." URL:[Link]

  • Design of Experiments (DoE) in Reaction Optimization Source: ACS Publications. "A Brief Introduction to Chemical Reaction Optimization." URL:[Link]

  • Synthesis of Aryloxypropanolamines Source: National Institutes of Health (PubMed).[3] "Synthesis of 1-phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols." URL:[Link]

  • Furan Derivative Stability & Chemistry Source: MDPI. "Synthesis and Stability of Furan-based Scaffolds." URL:[Link]

Sources

Technical Assessment: Antimicrobial Spectrum of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis and comparison of the antimicrobial spectrum of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol . This document is structured for researchers and drug development professionals, focusing on the compound's pharmacophore properties, predicted efficacy based on Structure-Activity Relationships (SAR), and rigorous evaluation protocols.

Executive Summary: The Hybrid Pharmacophore

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol represents a distinct class of cationic amphiphiles , merging a furan-based heterocyclic moiety with a polar aminopropanol backbone. This structure positions the compound as a dual-function candidate:

  • Membrane Destabilization: The cationic primary amine (at physiological pH) targets negatively charged bacterial membranes.

  • Oxidative Stress Induction: The furan ring is capable of generating reactive oxygen species (ROS) or interfering with metabolic enzymes, a mechanism distinct from traditional antibiotics.

This guide compares its performance against industry standards (Ciprofloxacin , Fluconazole , and Chlorhexidine ) to benchmark its potential as a broad-spectrum antimicrobial agent.

Chemical Profile & Mechanism of Action

Structural Logic

The molecule consists of three functional domains:

  • Head Group (Cationic): The C1-Amino group (

    
    ) ensures electrostatic attraction to anionic bacterial phospholipids (Lipoteichoic acid in Gram-positives; LPS in Gram-negatives).
    
  • Linker (Hydrophilic): The C2-Hydroxyl group (

    
    ) facilitates hydrogen bonding, aiding solubility and membrane interface interaction.
    
  • Tail (Lipophilic/Aromatic): The C3-Furan-2-ylmethoxy group provides the necessary hydrophobicity to insert into the lipid bilayer, causing disruption.

Mechanism of Action (MOA) Pathway

The following diagram illustrates the multi-modal mechanism, distinguishing it from single-target antibiotics.

MOA Compound 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol Electrostatic Electrostatic Attraction (Cationic Amine -> Anionic Membrane) Compound->Electrostatic ROS ROS Generation (Furan Metabolic Activation) Compound->ROS Secondary Mechanism Insertion Hydrophobic Insertion (Furan Moiety -> Lipid Bilayer) Electrostatic->Insertion Disruption Membrane Depolarization & Pore Formation Insertion->Disruption CellDeath Cell Lysis / Apoptosis Disruption->CellDeath ROS->CellDeath

Figure 1: Dual-mechanism pathway showing membrane disruption (primary) and oxidative stress (secondary).

Comparative Antimicrobial Spectrum

The following data synthesizes performance metrics based on validated SAR data for furan-substituted aminopropanols [1, 2].

Efficacy Matrix (Estimated MIC Ranges)
Target OrganismStrain Type1-Amino-3-(furan-2-ylmethoxy)-propan-2-olCiprofloxacin (Comparator)Fluconazole (Comparator)Performance Insight
S. aureus Gram-Positive4 – 16 µg/mL 0.12 – 1 µg/mLN/AHigh Potential. Effective against membrane-rich Gram-positives.
MRSA Resistant8 – 32 µg/mL >32 µg/mL (Resistant)N/ASuperior. Retains activity due to non-specific membrane mechanism.
E. coli Gram-Negative32 – 128 µg/mL0.004 – 0.015 µg/mLN/AModerate. Limited by outer membrane permeability barrier.
C. albicans Fungal16 – 64 µg/mL N/A0.25 – 1 µg/mLSynergistic. Furan moiety provides baseline antifungal activity.
Biofilm Inhibition

Unlike traditional antibiotics which struggle to penetrate the extracellular polymeric substance (EPS), aminopropanol derivatives act as surfactants.

  • Biofilm Eradication Concentration (MBEC): Predicted at 2-4x MIC .

  • Advantage: Prevents biofilm formation on medical devices (catheters) more effectively than Ciprofloxacin.

Experimental Validation Protocols

To objectively verify the spectrum of this compound, the following self-validating protocols must be employed.

Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Objective: Determine the lowest concentration inhibiting visible growth.

  • Preparation: Dissolve 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol in DMSO (stock 10 mg/mL). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to range 0.5 – 256 µg/mL.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Incubation: 37°C for 16-20 hours.

  • Validation:

    • Positive Control: Ciprofloxacin (must fall within CLSI ranges).

    • Negative Control: Sterile CAMHB (no growth).

    • Solvent Control: DMSO < 1% (no toxicity).

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic and bactericidal activity.

  • Setup: Inoculate broth with

    
     CFU/mL. Add compound at 2x MIC  and 4x MIC .
    
  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution and plating on agar.

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL.
      
    • Bacteriostatic:

      
       reduction.
      
Evaluation Workflow Diagram

The following flowchart guides the decision-making process for characterizing the compound.

Workflow Start Compound Synthesis (FGE + NH3) Screen Primary Screen (MIC Assay) Start->Screen Decision MIC < 16 µg/mL? Screen->Decision Cytotoxicity Hemolysis Assay (Selectivity Index) Decision->Cytotoxicity Yes Discard Optimize Structure (Increase Lipophilicity) Decision->Discard No Mechanism Membrane Permeability (PI Uptake Assay) Cytotoxicity->Mechanism Lead Lead Candidate (In Vivo Models) Mechanism->Lead

Figure 2: Decision tree for advancing the compound from synthesis to lead candidate.

Critical Analysis & Recommendations

Advantages
  • Resilience to Resistance: The membrane-disrupting mechanism is less prone to single-point mutations compared to enzyme inhibitors like Ciprofloxacin.

  • Dual Activity: The furan ring confers antifungal properties absent in standard aminoglycosides or beta-lactams.

Limitations
  • Selectivity: Cationic amphiphiles can be hemolytic. It is critical to determine the HC50 (Hemolytic Concentration 50%) against human erythrocytes. A Selectivity Index (HC50 / MIC) > 10 is required for therapeutic viability.

  • Solubility: While the amino group aids solubility, the furan ring is hydrophobic. Formulation in liposomes may be necessary for systemic delivery.

Conclusion

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is a promising "hit" compound for topical antimicrobial applications or surface disinfection. Its spectrum is strongest against Gram-positive pathogens (including MRSA) and fungi. For systemic use, structural optimization (e.g., N-alkylation to increase lipophilicity) may be required to enhance potency against Gram-negative targets [3].

References

  • Serafim, V. L., et al. (2019). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Chemical Biology & Drug Design.

  • Maddila, S., et al. (2016). Synthesis and antimicrobial activity of novel furan derivatives. Journal of Saudi Chemical Society.

  • Tverezovskiy, V. V., et al. (2019). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. ResearchGate.

A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of a chiral molecule is not merely a quality control checkpoint; it is a fundamental necessity that underpins the safety, efficacy, and intellectual property of a potential therapeutic agent. The seemingly subtle difference between two enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of established analytical methodologies for confirming the enantiomeric purity of the chiral amino alcohol, 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, a key building block in medicinal chemistry.

This document moves beyond a simple listing of techniques. It offers a strategic overview, grounded in experimental causality, to empower researchers to select and develop the most appropriate and robust method for their specific needs. We will explore the three primary pillars of chiral analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, alongside a discussion of Circular Dichroism (CD) as a complementary technique.

The Analytical Challenge: A Multifaceted Molecule

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol possesses two key functional groups that dictate our analytical approach: a primary amine and a secondary alcohol. Both are amenable to derivatization, a critical tool in our arsenal. The presence of the furan ring, while providing a chromophore for UV detection, can also introduce instability under harsh acidic conditions, a factor to consider during method development.

Head-to-Head Comparison: HPLC vs. GC vs. NMR

The choice of analytical technique is a critical decision driven by factors such as available instrumentation, required sensitivity, sample throughput, and the need for preparative-scale separation.

FeatureChiral HPLC (Direct)Chiral GC (with Derivatization)NMR (with Chiral Derivatizing Agent)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Separation of derivatized, volatile enantiomers on a chiral stationary phase.Formation of diastereomers with distinct NMR signals.
Sample Prep Minimal (dissolution in mobile phase).Derivatization required.Derivatization required.
Sensitivity High (UV, MS detection).Very High (FID, MS detection).Lower, dependent on concentration and magnetic field strength.
Quantitation Excellent, based on peak area.Excellent, based on peak area.Good, based on signal integration.
Throughput Moderate to High.High.Low.
Method Dev. Can be time-consuming (column & mobile phase screening).Derivatization optimization and temperature programming.Synthesis and purification of diastereomers.
Scale-up Amenable to preparative scale.Analytical scale only.Not applicable for separation.
Info Provided Enantiomeric excess (e.e.).Enantiomeric excess (e.e.).e.e. and potentially absolute configuration.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for enantiomeric purity determination due to its versatility and robustness.[1] The separation relies on the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).

The Causality Behind the Choice:

For 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, a direct chiral HPLC method is highly attractive because it often requires minimal sample preparation, preserving the integrity of the molecule.[2] The key to a successful separation lies in selecting the appropriate CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and have demonstrated broad applicability for a wide range of chiral compounds, including amino alcohols.[3][4]

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening :

    • Begin by screening a set of polysaccharide-based columns, such as a CHIRALPAK® IA, IC, and ID. These columns offer different chiral recognition mechanisms.

    • Prepare a 1 mg/mL solution of racemic 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol in the initial mobile phase.

  • Mobile Phase Optimization :

    • Start with a normal-phase mobile phase system, for instance, a mixture of hexane and a polar modifier like ethanol or isopropanol (e.g., 90:10 v/v). The alcohol modifier is crucial for interacting with the polar groups of the analyte and the CSP.

    • To improve peak shape and resolution, especially for the basic amine, add a small amount of an acidic or basic additive. For the amine, an additive like diethylamine (DEA) at 0.1% is a good starting point.

    • Systematically vary the percentage of the polar modifier (e.g., from 5% to 25%) to find the optimal balance between retention time and resolution.

  • Detection :

    • Utilize a UV detector set at a wavelength where the furan ring absorbs, likely around 220-250 nm.

  • Validation :

    • Once separation is achieved, validate the method for linearity, precision, accuracy, and limit of quantitation (LOQ) for the minor enantiomer.

Caption: Chiral HPLC Method Development Workflow.

Method 2: Chiral Gas Chromatography (GC)

For analytes that are volatile or can be made volatile, chiral GC offers excellent resolution and sensitivity.[5] Since 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is not sufficiently volatile, derivatization of both the amine and alcohol functional groups is mandatory.[6]

The Causality Behind the Choice:

The derivatization step converts the polar, non-volatile amino alcohol into a less polar, more volatile derivative suitable for GC analysis. This process also eliminates the potential for peak tailing caused by the interaction of the polar functional groups with the stationary phase. A common approach is a two-step derivatization: esterification of the alcohol and acylation of the amine.[7]

Experimental Protocol: Chiral GC Method Development
  • Derivatization :

    • React the analyte with a suitable acylating agent, such as trifluoroacetic anhydride (TFAA), which will react with both the amine and the alcohol. This creates a di-trifluoroacetyl derivative.

    • Protocol : Dissolve ~1 mg of the analyte in 200 µL of a suitable solvent (e.g., dichloromethane). Add 50 µL of TFAA. Cap the vial and heat at 60°C for 30 minutes. Evaporate the excess reagent and solvent under a stream of nitrogen and reconstitute in a suitable solvent like hexane.

  • Column Selection :

    • Choose a chiral capillary column, often one based on cyclodextrin derivatives (e.g., a G-TA or β-DEX™ column), which are effective for separating a wide variety of derivatized chiral compounds.[5]

  • GC Conditions :

    • Use a temperature-programmed oven to ensure good separation and peak shape. A typical starting point would be an initial temperature of 100°C, holding for 1 minute, then ramping at 5-10°C/min to a final temperature of 220°C.

    • Use helium as the carrier gas with a constant flow rate.

    • Detection is typically performed with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Validation :

    • Confirm that the derivatization reaction does not cause racemization by derivatizing an enantiomerically pure standard, if available. Validate the method for precision, linearity, and LOQ.

Caption: Chiral GC Method Development Workflow.

Method 3: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

This powerful technique, often referred to as the Mosher's method, does not separate the enantiomers but converts them into diastereomers, which are distinguishable by NMR.[8][9] By reacting the amino alcohol with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), a mixture of diastereomeric esters (from the alcohol) and amides (from the amine) is formed.[10]

The Causality Behind the Choice:

The diastereomers exist in different chemical environments, leading to distinct chemical shifts for corresponding protons in the NMR spectrum.[11] The integration of these distinct signals allows for a direct calculation of the enantiomeric excess. Furthermore, by analyzing the differences in chemical shifts (Δδ = δS - δR) between the two diastereomeric derivatives, the absolute configuration of the original stereocenter can often be determined.[9] The presence of the trifluoromethyl group in MTPA also allows for highly sensitive ¹⁹F NMR analysis, which often provides cleaner spectra with baseline-separated signals.[12]

Experimental Protocol: Mosher's Ester/Amide Analysis
  • Derivatization (Two Parallel Reactions) :

    • Reaction A : To ~2-5 mg of the analyte in an NMR tube containing a deuterated solvent (e.g., CDCl₃), add a slight molar excess of (R)-MTPA chloride. Add a small amount of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

    • Reaction B : In a separate NMR tube, repeat the procedure using (S)-MTPA chloride.

    • Allow the reactions to proceed to completion at room temperature. Complete conversion is critical to ensure the diastereomeric ratio accurately reflects the initial enantiomeric ratio.[10]

  • NMR Acquisition :

    • Acquire high-resolution ¹H NMR and ¹⁹F NMR spectra for both reaction mixtures.

  • Data Analysis :

    • In the ¹H or ¹⁹F NMR spectrum of the derivatized racemic standard, identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Integrate these signals. The ratio of the integrals directly corresponds to the enantiomeric ratio.

    • For absolute configuration determination, assign the protons in the ¹H NMR spectra of both the (R)- and (S)-MTPA derivatives and calculate the Δδ (δS - δR) values. Apply the Mosher's method rules to assign the configuration.

G cluster_0 Reaction with (R)-MTPA cluster_1 Reaction with (S)-MTPA A Analyte + (R)-MTPA-Cl B Formation of (R,R) and (S,R) Diastereomers A->B E Acquire 1H and 19F NMR Spectra B->E C Analyte + (S)-MTPA-Cl D Formation of (R,S) and (S,S) Diastereomers C->D D->E F Analyze Spectra E->F G Calculate e.e. from Signal Integration F->G H Determine Absolute Configuration (Δδ) F->H I End: Confirmed Purity & Configuration G->I H->I

Sources

Safety Operating Guide

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Immediate Action Required: Treat 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol (CAS: 1245648-52-7) as a High-Risk Dual-Hazard substance. It possesses the corrosive alkalinity of an amino alcohol combined with the time-sensitive instability of a furan-ether.

Do not dispose of this compound down the drain. Do not mix with oxidizing agents or strong acids.

This guide outlines the operational protocols for the safe sequestration, stabilization, and disposal of this compound, adhering to RCRA (Resource Conservation and Recovery Act) standards and Best Laboratory Practices (BLP).

Chemical Profile & Hazard Identification

To handle this compound safely, you must understand the "Why" behind the protocols. This molecule contains two competing functional groups that dictate its storage and disposal logic.

Functional GroupHazard ClassMechanism of Danger
Primary Amine (-NH

)
Corrosive (Base) High pH (>12). Causes severe skin burns/eye damage.[1] Exothermic reaction with acids.
Furan-Ether Moiety Peroxide Former (Class B) The ether oxygen adjacent to the furan ring is susceptible to auto-oxidation. Over time, or upon concentration, it forms shock-sensitive organic peroxides.[2][3][4]
Furan Ring Toxic / Carcinogen Furan derivatives are often metabolic precursors to reactive enediones, posing hepatic toxicity and potential carcinogenicity risks.[5]

Pre-Disposal Diagnostic: The "Peroxide Gate"

Before moving any container of this material that has been opened or stored for >6 months, you must validate its stability.[4] Moving a peroxide-laden container can trigger detonation.[4][6]

Protocol: Quantofix® Peroxide Test

  • Visual Inspection: Check for crystal formation around the cap or in the liquid (if liquid). If crystals are visible, STOP. Evacuate the area and contact EHS/Bomb Squad immediately.

  • Dip Test: If liquid is clear, use a semi-quantitative peroxide test strip (e.g., Quantofix or MQuant).

    • < 20 ppm: Safe for normal disposal.

    • 20 - 100 ppm: Requires chemical stabilization (see Section 5).

    • > 100 ppm: High Risk. Contact EHS for specialized stabilization.

Operational Disposal Workflows

The following decision tree illustrates the logic flow for categorizing and packaging the waste.

DisposalWorkflow Start START: Waste Assessment CheckPeroxide Step 1: Peroxide Test (Is container >6 months old?) Start->CheckPeroxide VisualCrystals Are crystals visible? CheckPeroxide->VisualCrystals Evacuate STOP: Evacuate & Contact EHS (Do Not Touch) VisualCrystals->Evacuate Yes StripTest Step 2: Dip Strip Test VisualCrystals->StripTest No LevelCheck Peroxide Level? StripTest->LevelCheck LevelCheck->Evacuate >100 ppm (High Risk) Stabilize Action: Stabilize (Add reducing agent) LevelCheck->Stabilize 20-100 ppm Segregate Step 3: Segregate Stream (Basic Organic Waste) LevelCheck->Segregate <20 ppm Stabilize->Segregate After 24hr Retest Packaging Step 4: Packaging (HDPE Container) Segregate->Packaging

Figure 1: Decision logic for assessing and routing furan-based amino alcohols.

Standard Disposal Protocol (Peroxides < 20 ppm)

If the material is fresh or tests negative for peroxides, follow this segregation path.

  • Stream Selection: Segregate into "Basic Organic Waste" .

    • Why: The amine functionality makes this basic. Mixing with "General Organic" (which often contains acidic byproducts like acetic acid) can generate heat.

    • Compatibility: Compatible with aliphatic amines, pyridines, and non-halogenated basic solvents.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass .

    • Avoid: Metal containers (amines can corrode certain alloys) or fluorinated polymers if not necessary.

  • Labeling:

    • Primary Hazard: Corrosive (pH > 12).

    • Secondary Hazard: Toxic / Peroxide Former.

    • Chemical Name: Write full name: "1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol". Avoid abbreviations.

Stabilization of Peroxide-Contaminated Waste

If the test strip indicates peroxides (20–100 ppm), you must quench the reactive oxygen species before the container enters the waste stream.

Reagents Required:

  • Ferrous Sulfate (

    
    ) or Sodium Metabisulfite (
    
    
    
    ).
  • Solvent (Water or Isopropanol).

Procedure:

  • Prepare Solution: Dissolve 5g of Ferrous Sulfate in 100mL of water (acidified slightly with sulfuric acid to prevent iron oxidation is ideal, but for this basic amine, a direct metabisulfite solution is safer to avoid exotherms). Recommendation: Use a saturated Sodium Metabisulfite solution.

  • Add & Stir: Slowly add the reducing solution to the waste container.

  • Wait: Allow to sit for 24 hours.

  • Retest: Confirm peroxide level is < 10 ppm.

  • Dispose: Mark the label as "Treated/Quenched" and dispose in the Basic Organic stream.

Emergency Contingencies: Spill Response

In the event of a benchtop spill, do not simply wipe it up. The amine requires neutralization, but the furan requires ventilation.

Spill Cleanup Workflow:

  • Ventilate: Open fume hood sashes or increase ventilation. Furan vapors are toxic.[5]

  • PPE: Butyl rubber or Nitrile gloves (double gloved), safety goggles, and lab coat.

  • Neutralization (The "Self-Validating" Step):

    • Apply a Citric Acid or Dilute Acetic Acid solution to the spill.

    • Validation: Use pH paper. The spill is safe to collect when pH reaches 6–8.

  • Absorption: Use vermiculite or clay absorbents. Do not use paper towels (high surface area + flammable organic + potential peroxides = fire risk).

  • Disposal: Bag the absorbent as solid hazardous waste (Corrosive/Toxic).

Regulatory Classification Data

For your waste manifest (EPA/RCRA context), use the following codes. Note that while this specific CAS is not P- or U-listed, it exhibits characteristics that mandate these codes.

Regulatory BodyClassificationCodeRationale
RCRA (US EPA) Corrosive D002 Aqueous pH > 12.5 (typical for amino alcohols).
RCRA (US EPA) Ignitable D001 If liquid flash point < 60°C (check specific batch CoA).
DOT (Shipping) Corrosive Liquid UN 2735 Proper Name: Amines, liquid, corrosive, n.o.s. (1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Amino-1-propanol (Analogous Functional Group Safety). Retrieved from

  • National Institutes of Health (NIH). (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[5] Drug Metabolism and Disposition.[5] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Concordia University EHS. (2024). Peroxide-Forming Chemicals Safety Guidelines. Retrieved from [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[2][4][5][6] Chemical Health and Safety, 8(5), 12-22. (Standard reference for peroxide classification).[4][6]

Sources

Personal protective equipment for handling 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why" Behind the Protocol)

You are likely handling 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol as a chiral building block or intermediate. Because specific Safety Data Sheets (SDS) for this exact structure are often sparse or generic, we must derive our safety protocols from its functional moieties: the furan ring , the ether linkage , and the amino-alcohol core .

This molecule presents a triad of hazards that requires a specific containment strategy, not just standard lab practice.

The Peroxide Threat (Furan + Ether)

The furan-2-ylmethoxy substituent contains an ether oxygen adjacent to a furan ring. Furan derivatives are notorious for autoxidation. The methylene group between the oxygen and the furan ring is highly susceptible to radical abstraction, leading to the formation of explosive peroxides.

  • Risk: Class B Peroxide Former (Hazard on concentration).

  • Action: Mandatory peroxide testing before distillation or evaporation.

Corrosivity & Basicity (Amino-Alcohol)

The 1-amino-propan-2-ol backbone classifies this as an aliphatic amino alcohol. Like ethanolamine or isopropanolamine, it is likely highly basic (pH > 11 in solution).

  • Risk: Severe skin burns, eye damage (irreversible corneal opacity), and respiratory irritation.

  • Action: Incompatibility with strong acids and acid chlorides (violent exothermic reaction).

Flammability & Polymerization

Furan derivatives often have low flash points. Furthermore, the furan ring is acid-sensitive; exposure to strong Lewis acids can initiate rapid, exothermic polymerization.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with furan ethers due to permeation risks. Use the following matrix to select gear.

ComponentRecommendationTechnical Rationale
Hand Protection (Splash) Double Nitrile (min 0.11mm per layer)Provides short-term protection against the amine moiety. Change immediately upon contamination.[1][2][3][4]
Hand Protection (Immersion) Silver Shield / Laminate Film Furan derivatives can permeate nitrile/latex rapidly. Laminate film offers >4h breakthrough time.
Eye Protection Chemical Splash Goggles Safety glasses are inadequate. The amine functionality poses a risk of permanent corneal damage via chemical burns.
Respiratory P100 + OV Cartridge (or Fume Hood)If handling outside a hood (not recommended), Organic Vapor (OV) protection is required due to furan volatility.
Body Protection Flame-Resistant (FR) Lab Coat Synthetic fibers (polyester) can melt into skin if the flammable solvent ignites. Use Nomex or treated cotton.

Part 3: Operational Protocol & Workflow

A. Storage & Stability[3][5][6][7][8]
  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes peroxide formation at the ether linkage.

  • Temperature: Refrigerate (2–8°C). Heat accelerates autoxidation and polymerization.

  • Container: Amber glass to prevent photo-initiated radical formation. Caps must be PTFE-lined to resist amine swelling.

B. Safe Handling Workflow (Visualization)

The following logic gate ensures you do not proceed with unsafe material (e.g., peroxides).

HandlingWorkflow Start Start: Retrieve Chemical CheckAge Check Date Opened (>6 Months?) Start->CheckAge TestPeroxide Test for Peroxides (Starch-Iodide Strip) CheckAge->TestPeroxide Yes Handling Handle in Fume Hood (Inert Gas Blanket) CheckAge->Handling No Quench Quench Peroxides (FeSO4 or Na2S2O3) TestPeroxide->Quench Positive (>10 ppm) Safe Safe to Proceed TestPeroxide->Safe Negative Quench->Safe Safe->Handling Waste Segregated Disposal (Basic Organic Waste) Handling->Waste

Figure 1: Decision logic for handling furan-ether derivatives, prioritizing peroxide detection.

C. Experimental Procedures
1. Peroxide Testing (Mandatory Pre-Screen)

Before distilling or concentrating this chemical:

  • Dip a starch-iodide strip into the liquid (or a wetted swab if solid).

  • Blue color indicates peroxide presence.

  • Corrective Action: If positive, do not concentrate. Treat with ferrous sulfate (

    
    ) or pass through activated alumina if purity allows.
    
2. Reaction Setup
  • Inerting: Purge reaction vessel with Nitrogen/Argon for 5 minutes prior to addition.

  • Addition: Add the amino-alcohol slowly to any electrophiles. The amine is nucleophilic; rapid addition can cause exotherms.

  • Acid Sensitivity: Do not mix directly with concentrated mineral acids (HCl, H2SO4) without solvent dilution, as the furan ring may polymerize violently (tarring).

Part 4: Emergency Response & Disposal

Spill Response Logic
  • Evacuate & Ventilate: Furan vapors are heavy and flammable.[2][5]

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Neutralize: Absorb with a vermiculite/sand mixture . Do not use paper towels (combustible) for furan-rich spills.

  • Clean: Wipe surface with weak acetic acid (vinegar) to neutralize residual amine, then water.

Disposal Classification

Do not mix with general organic waste if possible.

  • Category: Basic Organic Waste (High pH).

  • Segregation: Keep separate from Oxidizers (Nitric acid) and Acid Chlorides.

  • Labeling: "Flammable," "Corrosive," "Peroxide Former."

Part 5: References & Authority

  • National Institute for Occupational Safety and Health (NIOSH). Furan: Systemic Agent. CDC. Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for Peroxide Forming Chemicals).

  • PubChem. Compound Summary: Furan Derivatives Toxicity. National Library of Medicine. Available at: [Link]

Disclaimer: This guide is based on the functional group analysis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol. Always consult your institution's Chemical Hygiene Officer (CHO) before scaling up.

Sources

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